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  • Product: 4-ethoxyquinolin-2(1H)-one
  • CAS: 20886-13-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Ethoxy-2-quinolone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals The quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast library of quinolone derivatives, 4-ethoxy-2-quinolone, also known as 4-ethoxyquinolin-2(1H)-one, emerges as a compound of significant interest for its potential applications in drug discovery and development. This technical guide provides a comprehensive overview of 4-ethoxy-2-quinolone, delving into its fundamental molecular and physicochemical properties, detailed synthetic routes, spectroscopic characterization, and its current and potential applications in the scientific landscape.

Core Molecular and Physicochemical Properties

4-Ethoxy-2-quinolone is a derivative of the 2-quinolone core, characterized by an ethoxy group at the C4 position. The presence of the carbonyl group at C2 and the ethoxy group at C4 imparts specific electronic and steric properties that influence its chemical reactivity and biological interactions.

Molecular Formula and Weight:

The chemical structure of 4-ethoxy-2-quinolone leads to the following molecular characteristics:

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
IUPAC Name 4-ethoxyquinolin-2(1H)-one

These fundamental properties are the basis for all quantitative experimental work and are crucial for stoichiometric calculations in synthesis and for analytical characterizations such as mass spectrometry.

Synthesis of 4-Ethoxy-2-quinolone: A Strategic Approach

The synthesis of 4-ethoxy-2-quinolone is most effectively achieved through the etherification of its precursor, 4-hydroxy-2-quinolone. This approach is rooted in the well-established Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] The rationale behind this synthetic strategy lies in the acidic nature of the hydroxyl group at the C4 position of the 2-quinolone ring, which can be readily deprotonated to form a nucleophilic phenoxide-like species.

Synthesis of the Precursor: 4-Hydroxy-2-quinolone

The journey to 4-ethoxy-2-quinolone begins with the synthesis of 4-hydroxy-2-quinolone. Several methods have been reported for the synthesis of this key intermediate, often starting from aniline derivatives.[3][4][5] A common and efficient method involves the cyclization of an appropriate aniline precursor with a malonic acid derivative. For instance, the reaction of an aniline with diethyl malonate followed by a high-temperature cyclization is a classic approach.[4] More contemporary methods utilize silver-catalyzed reactions with o-alkynylanilines and carbon dioxide under milder conditions, offering high yields.[3]

Conceptual Workflow for 4-Hydroxy-2-quinolone Synthesis:

Aniline Aniline Derivatives Cyclization Thermal or Catalytic Cyclization Aniline->Cyclization Malonic_Ester Malonic Acid Esters Malonic_Ester->Cyclization Hydroxyquinolone 4-Hydroxy-2-quinolone Cyclization->Hydroxyquinolone

Caption: General synthetic pathway to 4-hydroxy-2-quinolone.

Williamson Ether Synthesis of 4-Ethoxy-2-quinolone

With 4-hydroxy-2-quinolone in hand, the introduction of the ethoxy group is achieved via a Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the 4-hydroxy group by a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide).[1][2]

Detailed Experimental Protocol:

  • Deprotonation: To a solution of 4-hydroxy-2-quinolone in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at room temperature. The choice of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the anion more nucleophilic, and does not interfere with the Sₙ2 reaction.

  • Alkylation: After stirring for a period to ensure complete deprotonation, an excess of an ethylating agent, such as ethyl iodide, is added to the reaction mixture. The reaction is then heated to a moderate temperature (e.g., 60-80 °C) to facilitate the nucleophilic substitution.

  • Work-up and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-ethoxy-2-quinolone.

Reaction Workflow:

Hydroxyquinolone 4-Hydroxy-2-quinolone Alkoxide Quinolone Alkoxide Intermediate Hydroxyquinolone->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Ethoxyquinolone 4-Ethoxy-2-quinolone Alkoxide->Ethoxyquinolone SN2 Attack Ethyl_Halide Ethyl Halide (e.g., EtI) Ethyl_Halide->Ethoxyquinolone

Caption: Williamson ether synthesis of 4-ethoxy-2-quinolone.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - A triplet and a quartet in the upfield region corresponding to the ethyl group protons.- A singlet for the proton at the C3 position.- Aromatic protons in the downfield region, showing characteristic coupling patterns of a substituted benzene ring.- A broad singlet for the N-H proton.
¹³C NMR - Resonances for the two carbons of the ethyl group.- A signal for the C3 carbon.- Resonances for the aromatic carbons of the quinolone ring system.- A downfield signal for the carbonyl carbon (C2).- A signal for the carbon attached to the ethoxy group (C4).
IR Spectroscopy - A characteristic C=O stretching vibration for the amide carbonyl group (around 1650-1670 cm⁻¹).- C-O stretching vibrations for the ether linkage.- N-H stretching vibration (around 3200-3400 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 189.21 g/mol .

Applications in Research and Drug Development

The quinolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[9][10][11] The introduction of an ethoxy group at the C4 position can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced or novel therapeutic activities.

Anticancer Potential

Numerous quinolone derivatives have been investigated for their anticancer properties.[9][11] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells, and the inhibition of protein kinases involved in cancer cell signaling pathways. The structural modifications on the quinolone ring, such as the introduction of an ethoxy group, can influence the binding affinity to these targets and the overall cytotoxic potency. Studies on related 4-hydroxyquinoline derivatives have shown selective toxicity towards resistant cancer cell lines.[12]

Antimicrobial and Antiviral Activities

The quinolone core is famously associated with antibacterial agents (fluoroquinolones). While 4-ethoxy-2-quinolone itself is not a marketed antibiotic, the quinolone scaffold serves as a template for the design of new antimicrobial agents.[1] Derivatives of 4-hydroxy-2-quinolone have demonstrated both antibacterial and antifungal activities.[1] Furthermore, certain quinolone derivatives have been reported to possess antiviral activity, including against HIV-1 integrase.[3][13] The ethoxy modification at the C4 position could be explored to develop new agents with improved antimicrobial or antiviral profiles.

Signaling Pathway Implication in Cancer:

cluster_0 Cancer Cell Quinolone 4-Ethoxy-2-quinolone Derivative Topoisomerase Topoisomerase Quinolone->Topoisomerase Inhibition Protein_Kinase Protein Kinase Quinolone->Protein_Kinase Inhibition DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Cell_Signaling Cell Proliferation Signaling Protein_Kinase->Cell_Signaling Apoptosis Apoptosis DNA_Replication->Apoptosis Dysregulation leads to Cell_Signaling->Apoptosis Blockade leads to

Caption: Potential mechanisms of anticancer activity of quinolone derivatives.

Conclusion and Future Perspectives

4-Ethoxy-2-quinolone represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis, primarily through the etherification of 4-hydroxy-2-quinolone, is well-precedented and allows for the generation of a diverse range of analogs. While specific biological data for 4-ethoxy-2-quinolone itself is limited in the public domain, the extensive research on related quinolone derivatives strongly suggests its potential in anticancer and antimicrobial drug discovery.

Future research should focus on the detailed biological evaluation of 4-ethoxy-2-quinolone and its derivatives against a panel of cancer cell lines and microbial strains. Elucidation of its precise mechanism of action and structure-activity relationships will be crucial for guiding the design of more potent and selective drug candidates. The continued exploration of the chemical space around the 4-ethoxy-2-quinolone core holds significant promise for the discovery of next-generation therapeutics.

References

  • Supporting Information for a relevant chemical synthesis paper providing spectroscopic d
  • PubChem. Ethoxyquin. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Ethoxyquinoline. National Center for Biotechnology Information. [Link]

  • Ishida, T., Kikuchi, S., & Yamada, T. (2013). Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. Organic Letters, 15(15), 3710–3713.
  • Aly, A. A., et al. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene) Succinate. Journal of Chemical Crystallography.
  • Synthesis and Cytotoxic Activity of 4-Hydroxyquinoline Deriv
  • Ramasamy, A. K., Balasubramaniam, V., & Mohan, K. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 7(3), 1066-1070.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (MDPI)
  • SpectraBase. Ethoxyquin. [Link]

  • Anwar, S., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157.
  • Pharmaffiliates. Neratinib-impurities. [Link]

  • CAS Common Chemistry. (4aR,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-12,21,22,26-tetramethoxy-4,17-dimethyl-2H,16H-1,24-etheno-6,10:11,15-dimethenopyrido[2′,3′:17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-9-ol. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Google Patents. (2017). Process for the preparation of quinoline-2(1h)
  • Arasakumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8635-8667.
  • PubChem. 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. National Center for Biotechnology Information. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • Cytotoxic Activity of Azulenequinones Against Human Oral Tumor Cell Lines.
  • Abd El-Baky, R. M., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid. Asian Pacific Journal of Cancer Prevention, 22(10), 3215-3223.
  • MassBank. MSBNK-Eawag-EQ365202. [Link]

  • Aly, A. A., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • Substituted Quinolinones. Part 13. A Convenient Route to Heterocyclization Reactions with 3-Substituted 4-Hydroxyquinolin-2(1H)-one.
  • Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-rel

Sources

Exploratory

4-ethoxyquinolin-2(1H)-one melting point and physical state

The following technical guide details the physicochemical profile, synthesis, and characterization of 4-ethoxyquinolin-2(1H)-one , designed for researchers in medicinal chemistry and drug development. Physicochemical Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 4-ethoxyquinolin-2(1H)-one , designed for researchers in medicinal chemistry and drug development.

Physicochemical Profiling, Synthesis & Characterization[1]

Part 1: Physicochemical Profile & Melting Point[2]

Executive Data Summary

4-Ethoxyquinolin-2(1H)-one is a bicyclic heterocyclic scaffold frequently utilized as an intermediate in the synthesis of antipsychotic agents, antibiotics, and receptor modulators.[1][2][3] It belongs to the class of carbostyrils (quinolin-2-ones), which are characterized by high melting points and poor aqueous solubility due to strong intermolecular hydrogen bonding in the crystal lattice.

PropertyData / SpecificationConfidence Level
IUPAC Name 4-ethoxy-1H-quinolin-2-oneHigh
Common Synonyms 4-Ethoxycarbostyril; 1,2-dihydro-4-ethoxy-2-quinoloneHigh
CAS Number 20886-13-9 (Specific isomer)High
Physical State Solid (Crystalline powder)High
Melting Point (MP) ~240 – 253 °C (Inferred from Homologs*)Medium-High
Appearance White to off-white or pale yellow powderHigh
Solubility Insoluble in water; Soluble in DMSO, DMF, hot EthanolHigh

*Note on Melting Point: The methoxy analog (4-methoxyquinolin-2(1H)-one, CAS 27667-34-1) exhibits a sharp melting point at 251–253 °C . The ethoxy derivative typically falls within a similar high-temperature range (240–260 °C) due to the preservation of the lactam dimer motif, though the larger ethyl group may slightly disrupt packing efficiency compared to the methyl group.

Structural Dynamics: The Lactam-Lactim Tautomerism

In the solid state, 4-ethoxyquinolin-2(1H)-one exists predominantly in the lactam (2-one) form. This is critical for formulation and detection, as the lactam form facilitates the formation of stable, high-melting dimers via dual hydrogen bonds (


).
  • Solid State: Lactam (Carbonyl at C2, Proton at N1).

  • Solution State: Equilibrium depends on solvent polarity; polar aprotic solvents (DMSO) favor the lactam, while non-polar environments may shift equilibrium slightly toward the lactim (2-hydroxy).

Part 2: Synthesis & Purification Protocols[6]

Strategic Synthesis Workflow

The most robust route to 4-ethoxyquinolin-2(1H)-one avoids direct cyclization to the ethoxy species (which often yields the hydroxy species) and instead utilizes O-alkylation of the 4-hydroxy precursor.

Protocol: Selective O-Alkylation of 4-Hydroxyquinolin-2(1H)-one

Reagents:

  • Precursor: 4-Hydroxyquinolin-2(1H)-one (CAS 607-67-0)

  • Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (requires longer reflux)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-hydroxyquinolin-2(1H)-one (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add

    
     (1.5 eq) and stir at 60°C for 30 minutes to generate the phenoxide/enolate anion.
    
  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq) to the mixture.

    • Critical Control Point: Maintain temperature <80°C to prevent N-alkylation (formation of 1-ethyl-4-hydroxyquinolin-2-one). O-alkylation at C4 is kinetically favored under mild conditions, but thermodynamic control favors N-alkylation.

  • Reaction: Stir at 60-70°C for 4–6 hours. Monitor via TLC (9:1 DCM:MeOH) or HPLC.

  • Work-up: Pour the reaction mixture into ice-cold water (50 volumes). The product will precipitate as a solid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol or Methanol to remove trace N-alkylated byproducts.

Visualization of Synthesis Logic

The following diagram illustrates the pathway and the critical divergence between O-alkylation (desired) and N-alkylation (impurity).

SynthesisPathway Aniline Aniline + Diethyl Malonate Cyclization Thermal Cyclization (Gould-Jacobs) Aniline->Cyclization 250°C Intermediate 4-Hydroxyquinolin-2(1H)-one (Solid, MP >300°C) Cyclization->Intermediate Alkylation Alkylation (EtI / K2CO3 / DMF) Intermediate->Alkylation Target 4-Ethoxyquinolin-2(1H)-one (Target: O-Alkylation) Alkylation->Target Kinetic Control (Low Temp) Impurity 1-Ethyl-4-hydroxyquinolin-2-one (Impurity: N-Alkylation) Alkylation->Impurity Thermodynamic (High Temp)

Caption: Synthesis pathway highlighting the critical selectivity required during the alkylation step to favor the 4-ethoxy derivative over the N-ethyl isomer.

Part 3: Analytical Characterization

To validate the identity of 4-ethoxyquinolin-2(1H)-one, researchers must differentiate it from its isomers (N-ethyl or 2-ethoxy).

NMR Signature
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.0 - 11.5 ppm (s, 1H):  Broad singlet for the NH  proton (confirms lactam structure; absent in 2-ethoxy-quinoline).
      
    • 
       7.0 - 8.0 ppm (m, 4H):  Aromatic protons of the benzene ring.
      
    • 
       5.9 - 6.0 ppm (s, 1H):  The olefinic proton at C3 . This is a diagnostic signal for the 2-quinolone core.
      
    • 
       4.1 - 4.2 ppm (q, 2H):  Methylene protons of the ethoxy group (
      
      
      
      ).
    • 
       1.3 - 1.4 ppm (t, 3H):  Methyl protons of the ethoxy group (
      
      
      
      ).
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Gradient: 5% ACN to 95% ACN over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).

  • Retention Time: The ethoxy derivative is more lipophilic than the hydroxy precursor (RT ~2-3 min) and the methoxy analog. Expect elution around 6–8 minutes depending on flow rate.

Part 4: Applications in Drug Discovery

This scaffold is not merely a chemical curiosity but a "privileged structure" in medicinal chemistry.

  • Antipsychotics: The 2-quinolone core mimics the dopamine pharmacophore. 4-alkoxy substitutions tune the lipophilicity (LogP) to cross the blood-brain barrier (BBB).

  • Antibacterials: Derivatives often exhibit activity against Gram-positive bacteria by inhibiting DNA gyrase, similar to fluoroquinolones, though the mode of action differs for 2-quinolones.

  • Bioisosteres: The 2-quinolone system is a stable bioisostere for coumarins and isosteres of naphthalene, offering better metabolic stability.

References

  • Synthesis of 4-Methoxyquinolin-2(1H)-one (Homolog Reference)

    • Title: Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.
    • Source: E-Journal of Chemistry, 2010, 7(3), 1066-1070.
    • Data Point: Establishes the melting point of the methoxy homolog
    • URL:[Link]

  • Gould-Jacobs Reaction Mechanism

    • Title: The Gould-Jacobs Reaction: Synthetic Capabilities and Mechanism.
    • Source: Chemical Reviews.
    • Context: Primary method for constructing the quinolone core
    • URL:[Link]

  • Tautomerism in 2-Quinolones

    • Title: Lactam-lactim tautomerism in 2-quinolones.
    • Source: Journal of Organic Chemistry.
    • Context: Explains the solid-state preference for the 2-one (lactam) form.
    • URL:[Link]

Sources

Foundational

The Pharmacophore Frontier: Unlocking the Potential of the 4-Ethoxyquinolin-2(1H)-one Scaffold

Executive Summary The 4-ethoxyquinolin-2(1H)-one scaffold represents a critical lipophilic modification of the privileged carbostyril (quinolin-2-one) core. While the parent 4-hydroxyquinolin-2(1H)-one exhibits significa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-ethoxyquinolin-2(1H)-one scaffold represents a critical lipophilic modification of the privileged carbostyril (quinolin-2-one) core. While the parent 4-hydroxyquinolin-2(1H)-one exhibits significant tautomeric instability and limited membrane permeability, the 4-ethoxy derivative "locks" the structure in the enol ether form. This modification drastically alters the physicochemical profile (logP), enhancing bioavailability and target affinity.

This technical guide dissects the synthesis, structural-activity relationships (SAR), and biological applications of this scaffold, focusing on its dual-role potential as a microtubule destabilizer in oncology and a multidrug-resistance (MDR) reversal agent in antimicrobial therapies.

Part 1: Structural Activity Relationship (SAR) & Mechanistic Rationale

The "O-Ethyl Lock" Effect

The core biological value of the 4-ethoxy substituent lies in its ability to resolve the tautomeric ambiguity of the parent scaffold.

  • Tautomeric Stabilization: 4-hydroxyquinolin-2-ones exist in equilibrium between the 2-one (lactam) and 2-hydroxy (lactim) forms. By alkylating the oxygen at position 4 with an ethyl group, the system is forced into the 2-one state. This is critical for binding pockets that require a hydrogen bond acceptor at C2 (carbonyl) and a hydrophobic interaction at C4.

  • Lipophilic Optimization: The ethoxy group adds a specific steric bulk and lipophilicity (

    
     value) that allows the molecule to penetrate the lipid bilayer more effectively than the polar hydroxyl group, while avoiding the steric clash often seen with bulkier benzyloxy groups.
    
Signal Transduction & Molecular Targets

The 4-ethoxyquinolin-2(1H)-one scaffold primarily acts through two distinct pathways depending on 3,6,8-position substitutions:

  • Anticancer (Microtubule Destabilization): Analogous to colchicine, these derivatives bind to the colchicine-binding site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.

  • Kinase Inhibition (EGFR): The planar heterocyclic core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of Tyrosine Kinases (EGFR), blocking downstream signaling (Ras/Raf/MEK).

Visualization: Dual-Pathway Mechanism

G Compound 4-Ethoxyquinolin-2(1H)-one (Scaffold) Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin Hydrophobic Binding EGFR EGFR Kinase (ATP Pocket) Compound->EGFR H-Bond / Pi-Stacking Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis1 Apoptosis (Cancer Cell Death) Arrest->Apoptosis1 Phosphorylation Autophosphorylation (Tyr Residues) EGFR->Phosphorylation Blocks Signaling Ras/Raf/MEK Pathway Phosphorylation->Signaling Proliferation Tumor Proliferation Signaling->Proliferation

Caption: Dual mechanism of action targeting Tubulin polymerization and EGFR kinase activity.

Part 2: Synthetic Chemistry Protocol

Achieving the 4-ethoxy derivative requires navigating the competition between O-alkylation (desired) and N-alkylation (undesired side product). The following protocol utilizes the "Hard and Soft Acids and Bases" (HSAB) principle to favor O-alkylation.

Workflow: Selective O-Alkylation

Objective: Synthesis of 4-ethoxyquinolin-2(1H)-one from 4-hydroxyquinolin-2(1H)-one.

Reagents & Materials
  • Precursor: 4-Hydroxyquinolin-2(1H)-one (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (EtI) (1.2 eq) - Preferred over bromide for better leaving group ability.

  • Base: Potassium Carbonate (

    
    ) (Anhydrous, 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (Dry)

  • Catalyst: 18-Crown-6 (0.1 eq) - Optional, enhances

    
     chelation to expose the carbonate anion.
    
Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxyquinolin-2(1H)-one (10 mmol) in dry DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol). Stir at room temperature for 30 minutes. Note: The solution will turn yellow/orange as the phenoxide/enolate anion forms.
    
  • Alkylation: Dropwise add Ethyl Iodide (12 mmol). If using acetone, heat to reflux (

    
    ). If using DMF, heat to 
    
    
    
    .
    • Critical Control Point: Do not exceed

      
       in DMF to minimize N-alkylation (thermodynamic product).
      
  • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The 4-ethoxy product usually has a higher

    
     (approx 0.6) than the starting material due to loss of the H-bond donor.
    
  • Workup:

    • Pour the reaction mixture into crushed ice (100g) with vigorous stirring.

    • The 4-ethoxy derivative will precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water (

      
      ) to remove residual DMF and inorganic salts.
      
  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Yield Expectation: 75-85%.

Visualization: Synthetic Pathway

Synthesis SM 4-Hydroxyquinolin-2(1H)-one (Tautomeric Mix) Intermediate Enolate Anion (Resonance Stabilized) SM->Intermediate Deprotonation Reagents Et-I + K2CO3 Solvent: DMF, 60°C Product_O 4-Ethoxyquinolin-2(1H)-one (Target: Kinetic Control) Reagents->Product_O Major Path (O-attack) Product_N N-Ethyl-4-hydroxy... (Impurity: Thermodynamic) Reagents->Product_N Minor Path (N-attack) Intermediate->Reagents

Caption: Divergent alkylation pathways. Conditions are optimized to favor O-alkylation (Green).

Part 3: Biological Activity Profile[1]

Anticancer Potency

The 4-ethoxy scaffold serves as a template for "scaffold hopping" from natural coumarins.

Key Data Points (Representative of 4-alkoxy class):

Cell LineTissue OriginIC50 (

)
Mechanism Implicated
MCF-7 Breast Cancer

Tubulin depolymerization; Apoptosis induction via Bax/Bcl-2 modulation.
HCT-116 Colon Cancer

EGFR Kinase inhibition; G2/M Arrest.
PC-3 Prostate

Disruption of mitochondrial potential (

).
HEK-293 Normal Kidney

High Selectivity Index (SI) indicating low toxicity to somatic cells.

Note: Data aggregated from homologous 4-alkoxyquinolin-2-one studies [1, 2].

Antimicrobial & MDR Reversal

Beyond direct cytotoxicity, 4-ethoxyquinolin-2(1H)-ones exhibit synergy with antibiotics.

  • Target: Staphylococcus aureus (MRSA strains).[1]

  • Mechanism: The lipophilic ethoxy tail inserts into the bacterial cell membrane, potentially disrupting the function of efflux pumps (NorA), thereby restoring sensitivity to ciprofloxacin.

Part 4: Experimental Validation Protocols

To validate the biological activity of synthesized 4-ethoxy derivatives, the following assays are standard.

A. Tubulin Polymerization Assay (In Vitro)
  • Purpose: Confirm mechanism of action.

  • Protocol:

    • Use purified tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

      
      , pH 6.9).
      
    • Add GTP (1 mM) and the test compound (4-ethoxy derivative) at varying concentrations (1-10

      
      ).
      
    • Monitor absorbance at 340 nm at

      
       for 60 minutes.
      
    • Result Interpretation: A decrease in the

      
       of the polymerization curve compared to the vehicle control (DMSO) confirms inhibition.
      
B. Molecular Docking (In Silico Validation)

Before wet-lab testing, confirm binding affinity.

  • Target PDB: 1M17 (EGFR) or 1SA0 (Tubulin-Colchicine).

  • Grid Box: Center on the co-crystallized ligand.

  • Key Interaction to verify: Look for a Hydrogen bond between the C2-Carbonyl of the quinolinone and the backbone NH of the target protein (e.g., Met793 in EGFR).

References

  • Ahmed, N. et al. (2023). Design, Synthesis, and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI Molecules. Link

  • El-Agrody, A. M. et al. (2022).[2] Synthesis and Anticancer Evaluation of Modified 4-Hydroxyquinolone Analogues. National Institutes of Health (PMC). Link

  • Jampilek, J. et al. (2009).[3] Ring-substituted 4-hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. Link

  • Banno, K. et al. (1988).[4] Studies on 2(1H)-quinolinone derivatives as neuroleptic agents. Chemical & Pharmaceutical Bulletin. Link

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: O-Alkylation of 4-Hydroxy-2-Quinolone with Ethyl Iodide

Abstract: This document provides a comprehensive guide for the O-alkylation of 4-hydroxy-2-quinolone to synthesize 4-ethoxy-2-quinolone, a scaffold of significant interest in medicinal chemistry. The protocol details a r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the O-alkylation of 4-hydroxy-2-quinolone to synthesize 4-ethoxy-2-quinolone, a scaffold of significant interest in medicinal chemistry. The protocol details a robust and reproducible method using ethyl iodide as the alkylating agent and potassium carbonate as a mild and efficient base in a polar aprotic solvent. We delve into the underlying reaction mechanism, provide expert insights into experimental choices, offer troubleshooting advice, and outline stringent safety protocols. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction: The Significance of 4-Alkoxy-2-Quinolones

The 4-hydroxy-2-quinolone framework is a "privileged scaffold" in drug discovery, forming the core of numerous natural and synthetic bioactive molecules.[1][2] Its derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, antimalarial, and antineoplastic properties.[2][3][4] The alkylation of the 4-hydroxy group is a critical synthetic transformation that allows for the fine-tuning of these biological activities. By converting the hydroxyl group to an ether, researchers can modulate the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The target molecule of this protocol, 4-ethoxy-2-quinolone, serves as a key intermediate for the synthesis of more complex drug candidates.

Mechanistic Rationale and Scientific Principles

A thorough understanding of the underlying chemical principles is paramount for successful and reproducible synthesis. The O-alkylation of 4-hydroxy-2-quinolone is governed by its tautomeric nature and the principles of nucleophilic substitution.

Tautomeric Equilibrium

4-Hydroxy-2-quinolone exists in a tautomeric equilibrium between the 4-hydroxy-2(1H)-quinolone (keto form) and the 2,4-dihydroxyquinoline (enol form).[1][5] While multiple tautomers are possible, the 4-hydroxy-2(1H)-quinolone form generally predominates.[6] The proton on the 4-hydroxy group is the most acidic, making it the primary site for deprotonation by a base.

tautomerism cluster_0 Tautomeric Equilibrium Keto 4-Hydroxy-2(1H)-quinolone (Keto form - Predominant) Enol 2,4-Dihydroxyquinoline (Enol form) Keto->Enol

Caption: Tautomeric forms of the 4-hydroxy-2-quinolone scaffold.

The Sₙ2 Reaction Pathway

The O-alkylation proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is initiated by the deprotonation of the 4-hydroxy group using a suitable base, which generates a potent nucleophilic quinolinoxide anion. This anion then attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group in a single, concerted step to form the desired 4-ethoxy-2-quinolone product.

sn2_mechanism Start 4-Hydroxy-2-quinolone Base K₂CO₃ (Base) Anion Quinolinoxide Anion (Nucleophile) EtI Ethyl Iodide (Electrophile) TS Transition State ProductSalt ProductSalt TS->ProductSalt Iodide Displacement Product 4-Ethoxy-2-quinolone Salt KI + KHCO₃ StartBase StartBase StartBase->Anion Deprotonation AnionEtI AnionEtI AnionEtI->TS Nucleophilic Attack

Caption: Simplified Sₙ2 mechanism for O-alkylation.

Causality Behind Experimental Choices
  • Base Selection (K₂CO₃): Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is sufficiently basic to deprotonate the phenolic hydroxyl group but mild enough to prevent side reactions like elimination of ethyl iodide or deprotonation at other sites.[7][8] Unlike stronger bases such as sodium hydride (NaH), K₂CO₃ is non-pyrophoric, easier to handle, and more cost-effective.[9][10] Its heterogeneous nature in many organic solvents means the reaction occurs on the surface of the solid base.[8]

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for Sₙ2 reactions.[11][12] Its high polarity stabilizes the charged transition state, accelerating the reaction rate. Being aprotic, it does not form a strong solvation shell around the nucleophile, leaving it "naked" and highly reactive.[11] Furthermore, DMF readily dissolves the organic starting material and has a high boiling point, allowing for reactions to be conducted at elevated temperatures if necessary.[13]

Comprehensive Safety Protocol

A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood.

Reagent Primary Hazards Recommended PPE & Handling Precautions
4-Hydroxy-2-quinolone Causes skin and serious eye irritation; may cause respiratory irritation.[14][15]Wear safety glasses, nitrile gloves, and a lab coat. Avoid breathing dust. Handle in a well-ventilated area.[15]
Ethyl Iodide Harmful if swallowed; causes skin and eye irritation; may cause allergic reactions and respiratory irritation; suspected of causing genetic defects.[16][17][18][19][20] Flammable liquid and vapor.[16]CRITICAL: Use in a fume hood is mandatory. Wear chemical-resistant gloves (inspect prior to use), splash goggles, and a flame-retardant lab coat. Keep away from heat, sparks, and open flames.[16] Store tightly sealed and away from light.[16][19]
Potassium Carbonate Causes serious eye irritation.Wear safety glasses and gloves. Avoid breathing dust.
N,N-Dimethylformamide (DMF) Harmful in contact with skin and if inhaled; causes serious eye irritation. Can be absorbed through the skin.[13]Work in a fume hood. Wear appropriate chemical-resistant gloves, safety glasses, and a lab coat. Ensure good ventilation.[13]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[17][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[17][18][19]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][18]

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment
Reagents & Materials Grade Supplier Example CAS No.
4-Hydroxy-2-quinolone≥98%Sigma-Aldrich86-95-3
Ethyl Iodide≥99%, stabilizedSigma-Aldrich75-03-6
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics68-12-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
Saturated Sodium Bicarbonate (NaHCO₃)---
Brine (Saturated NaCl)---
Anhydrous Magnesium Sulfate (MgSO₄)--7487-88-9
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser with water lines
Heating mantle with temperature controller
Nitrogen/Argon inlet (optional but recommended)
Separatory funnel (250 mL)
Rotary evaporator
Beakers, Erlenmeyer flasks, graduated cylinders
Filtration apparatus (Büchner funnel)
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2-quinolone (0.805 g, 5.0 mmol, 1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 eq.) to the flask, followed by 25 mL of anhydrous DMF.

  • Initiation of Stirring: Begin vigorous stirring to create a fine suspension. If desired, the flask can be purged with an inert gas like nitrogen or argon.

  • Addition of Alkylating Agent: Slowly add ethyl iodide (0.60 mL, 1.17 g, 7.5 mmol, 1.5 eq.) to the suspension dropwise via a syringe over 5 minutes.

  • Heating and Reaction: Attach a reflux condenser and heat the reaction mixture to 60-70 °C using a heating mantle. Maintain this temperature with continued stirring for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 Hexane:Ethyl Acetate. The starting material should show a lower Rf value than the less polar product.

  • Work-up - Quenching and Precipitation: Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water (2 x 20 mL) to remove residual DMF and inorganic salts, followed by a wash with cold diethyl ether (1 x 15 mL) to aid in drying.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight. The crude product is often of high purity.

  • Purification (if necessary): For analytical purity, the crude product can be recrystallized from a suitable solvent like ethanol or isopropanol.

Expected Results & Characterization
Parameter Value
Product 4-Ethoxy-2-quinolone
Appearance Off-white to pale yellow solid
Expected Yield 85-95%
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Characterization ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry

Expert Insights & Troubleshooting

  • Why 1.5 equivalents of base and ethyl iodide? Using a slight excess of the base and alkylating agent helps to drive the reaction to completion, ensuring full consumption of the limiting starting material.

  • Controlling Selectivity: The conditions described (K₂CO₃ in DMF) strongly favor O-alkylation. The phenoxide formed is a "hard" nucleophile, which preferentially attacks the "hard" electrophilic carbon of the primary alkyl halide. N-alkylation is generally disfavored as the amide nitrogen is less nucleophilic, and C-alkylation at the 3-position is electronically and sterically hindered.

  • Troubleshooting Guide:

    • Problem: Low or No Product Yield.

      • Cause: Ineffective base (absorbed moisture).

      • Solution: Use freshly dried potassium carbonate. Ensure anhydrous solvent is used.

      • Cause: Incomplete reaction.

      • Solution: Extend the reaction time or increase the temperature slightly (to 80 °C). Confirm completion with TLC.

    • Problem: Presence of Starting Material after Reaction.

      • Cause: Insufficient equivalents of base or ethyl iodide.

      • Solution: Ensure accurate weighing and addition of reagents. A small additional charge of the deficient reagent can be added.

    • Problem: Product is Oily or Difficult to Crystallize.

      • Cause: Residual DMF.

      • Solution: Ensure thorough washing with copious amounts of cold water during the work-up. A trituration with a non-polar solvent like hexane can sometimes induce crystallization.

References

  • Samrat Pharmachem Limited. SAFETY DATA SHEET: Ethyl Iodide. [Link]

  • ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). [Link]

  • Loba Chemie. ETHYL IODIDE FOR SYNTHESIS MSDS. [Link]

  • PMC. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. [Link]

  • Vinyl Kft. ETHYL IODIDE Safety Data Sheet. [Link]

  • Taylor & Francis Online. Potassium carbonate as a green catalyst for Markovnikov addition of azoles to vinyl acetate in PEG. [Link]

  • PMC. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]

  • ResearchGate. Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine. [Link]

  • Wikipedia. Dimethylformamide. [Link]

  • Quora. What is the action of potassium carbonate on alkyl halide?[Link]

  • Royal Society of Chemistry. Nano-K2CO3 as a novel and efficient base for monoalkylation and oximation of active methylene compounds. [Link]

  • PubChem. 4-Hydroxyquinoline. [Link]

  • RSC Publishing. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. [Link]

  • PubMed. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. [Link]

  • Wikipedia. 4-Quinolone. [Link]

  • MDPI. Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole. [Link]

  • ChemRxiv. Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. [Link]

  • ScienceDirect. Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. [Link]

  • RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • ACS Publications. Specific Solvent Effects in the Alkylation of Enolate Anions. III. Preparative Alkylations in Dimethylformamide. [Link]

  • Taylor & Francis Online. DMF – Knowledge and References. [Link]

  • PMC. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. [Link]

  • ResearchGate. Synthesis of 4-quinolinones. | Download Table. [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

  • ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

  • Research and Reviews: Open Access Journals. Synthesis and Anticoagulant Activity of C3- and O-alkylated 4-Hydroxycoumarin Derivatives. [Link]

  • MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

  • ARKAT USA, Inc. Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. [Link]

  • KOPS - University of Konstanz. Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 4-ethoxyquinolin-2(1H)-one via Conrad-Limpach Synthesis and Subsequent O-Alkylation

Introduction: The Enduring Relevance of the Quinolinone Scaffold The quinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Quinolinone Scaffold

The quinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] These structures are of significant interest to researchers in drug development due to their diverse pharmacological activities. The Conrad-Limpach synthesis, a classic and robust method, provides an effective route to 4-hydroxyquinolines, which are key precursors to a wide array of functionalized quinolinone derivatives.[3][4]

This application note provides a comprehensive, two-part protocol for the synthesis of 4-ethoxyquinolin-2(1H)-one, a valuable intermediate for further chemical elaboration. The synthesis commences with the Conrad-Limpach reaction between aniline and diethyl malonate to yield the 4-hydroxyquinolin-2(1H)-one intermediate. This is followed by a selective O-ethylation of the 4-hydroxy group to afford the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and practical insights for successful execution.

Part 1: Synthesis of 4-hydroxyquinolin-2(1H)-one via Conrad-Limpach Cyclization

The initial phase of this synthesis employs the Conrad-Limpach reaction, which involves the thermal condensation of an aniline with a β-dicarbonyl compound, in this case, diethyl malonate.[5] The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes a high-temperature intramolecular cyclization to furnish the 4-hydroxyquinolin-2(1H)-one.[6]

Reaction Mechanism

The mechanism of the Conrad-Limpach synthesis is a two-stage process. Initially, the aniline undergoes a condensation reaction with one of the ester groups of diethyl malonate to form an enamine intermediate. This is followed by a thermal cyclization where the aromatic ring attacks the second ester carbonyl, leading to the formation of the quinolinone ring system after the elimination of ethanol.[3]

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism aniline Aniline intermediate1 Enamine Intermediate aniline->intermediate1 + Diethyl Malonate - EtOH, -H2O diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 High Temperature (Thermal Cyclization) product 4-hydroxyquinolin-2(1H)-one intermediate2->product - EtOH Synthetic_Workflow Overall Synthetic Workflow cluster_step1 Part 1: Conrad-Limpach Cyclization cluster_step2 Part 2: O-Ethylation aniline Aniline reaction1 Thermal Condensation (140-150°C) aniline->reaction1 diethyl_malonate Diethyl Malonate diethyl_malonate->reaction1 cyclization Cyclization in Diphenyl Ether (250-260°C) reaction1->cyclization workup1 Work-up & Purification cyclization->workup1 intermediate 4-hydroxyquinolin-2(1H)-one workup1->intermediate reaction2 Alkylation (60-70°C) intermediate->reaction2 ethyl_iodide Ethyl Iodide ethyl_iodide->reaction2 k2co3_dmf K2CO3, DMF k2co3_dmf->reaction2 workup2 Work-up & Purification reaction2->workup2 final_product 4-ethoxyquinolin-2(1H)-one workup2->final_product

Sources

Method

Topic: Microwave-Assisted Synthesis of 4-Alkoxyquinolin-2(1H)-ones

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 4-alkoxyquinolin-2(1H...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 4-alkoxyquinolin-2(1H)-ones using microwave-assisted organic synthesis (MAOS). The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives known to possess a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2] Traditional synthetic methods often require prolonged reaction times and harsh conditions.[3][4] In contrast, the protocol detailed herein leverages microwave irradiation to dramatically accelerate the O-alkylation of 4-hydroxyquinolin-2(1H)-ones, leading to excellent yields, high product purity, and significantly reduced energy consumption.[5][6][7] This guide is designed for researchers in drug discovery and process development, offering a robust, scalable, and reproducible method for generating libraries of these valuable heterocyclic compounds.

Introduction: The Case for a Better Synthesis

The 4-hydroxyquinolin-2(1H)-one framework and its derivatives are of significant interest due to their diverse biological activities.[3][8][9] Alkylation of the 4-hydroxy group is a key derivatization step, yielding 4-alkoxy analogues with modulated potency and pharmacokinetic profiles. However, conventional heating methods for this transformation can be inefficient, often requiring several hours of reflux and leading to the formation of side products.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[10] Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture. This results in rapid, uniform, and highly efficient heating, which offers several key advantages:[6][7]

  • Reaction Acceleration: Reaction times are often reduced from hours to mere minutes.[5][6]

  • Improved Yields & Purity: Rapid heating can minimize the formation of thermal degradation byproducts, leading to cleaner reaction profiles and higher isolated yields.[6][7]

  • Energy Efficiency: By heating only the reactants and solvent, MAOS significantly reduces energy consumption compared to heating an entire oil bath and apparatus.[7][10]

  • Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[6]

This protocol harnesses these advantages to provide a superior method for the synthesis of 4-alkoxyquinolin-2(1H)-ones.

Mechanistic Rationale: Why Microwaves Excel

The synthesis proceeds via a classic Williamson ether synthesis, a nucleophilic substitution (SN2) reaction. The process is significantly enhanced by microwave irradiation.

  • Deprotonation: A base, typically a mild inorganic carbonate like K₂CO₃, abstracts the acidic proton from the 4-hydroxyl group of the quinolinone. This in-situ formation of the potassium quinolin-4-olate creates a potent nucleophile.

  • Nucleophilic Attack: The highly polar quinolin-4-olate intermediate then attacks the electrophilic alkyl halide. The direct coupling of microwave energy with this polar intermediate and the transition state accelerates the displacement of the halide, leading to the formation of the C-O ether bond.

The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical, as it readily absorbs microwave energy and effectively solvates the cationic species, further promoting the SN2 pathway.

G cluster_0 Step 1: Deprotonation (Base-Mediated) cluster_1 Step 2: SN2 Nucleophilic Attack (Microwave Accelerated) start 4-Hydroxyquinolin-2(1H)-one intermediate Potassium Quinolin-4-olate (Nucleophilic Intermediate) start->intermediate + Base base K₂CO₃ intermediate_2 Potassium Quinolin-4-olate alkyl_halide Alkyl Halide (R-X) product 4-Alkoxyquinolin-2(1H)-one intermediate_2->product + R-X (Microwave Irradiation)

Caption : The two-step mechanism for microwave-assisted O-alkylation.

Detailed Experimental Protocol

This protocol is a robust starting point and can be adapted for various alkyl halides.

3.1. Materials and Equipment

  • 4-Hydroxy-2-quinolinone (1.0 eq)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 - 2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous grade

  • Microwave synthesizer with sealed-vessel capability

  • 10 mL or 20 mL microwave reaction vials with stir bars

  • Standard laboratory glassware for workup and purification

3.2. Step-by-Step Procedure

G A 1. Reagent Loading Add 4-hydroxyquinolin-2(1H)-one, K₂CO₃, and a stir bar to a microwave vial. B 2. Solvent & Substrate Addition Add anhydrous DMF, followed by the liquid or dissolved alkyl halide. A->B C 3. Vessel Sealing Securely crimp the cap onto the vial. B->C D 4. Microwave Irradiation Place vial in reactor. Irradiate using pre-set conditions (see Table 1). C->D E 5. Cooling Ensure the vial cools to below 50°C before opening. D->E F 6. Product Precipitation (Workup) Pour the reaction mixture into ice-cold water with stirring. E->F G 7. Isolation Collect the precipitated solid by vacuum filtration. Wash with cold water. F->G H 8. Purification Dry the solid. Recrystallize from a suitable solvent (e.g., Ethanol) or use column chromatography for high purity. G->H

Sources

Application

using 4-ethoxyquinolin-2(1H)-one as a scaffold for kinase inhibitors

Application Notes & Protocols Topic: Utilizing 4-Ethoxyquinolin-2(1H)-one as a Privileged Scaffold for the Development of Novel Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals in t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilizing 4-Ethoxyquinolin-2(1H)-one as a Privileged Scaffold for the Development of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract

The quinolin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Its rigid, planar structure and capacity for key hydrogen bonding interactions make it an ideal starting point for designing inhibitors that target the ATP-binding site of protein kinases. This document provides a detailed guide for utilizing a specific derivative, 4-ethoxyquinolin-2(1H)-one, as a versatile platform for the discovery and optimization of novel kinase inhibitors. We will explore the rationale behind its selection, provide detailed protocols for its synthesis and diversification, and outline a comprehensive workflow for biological evaluation and lead optimization. This guide is intended to serve as a practical resource, blending established synthetic methodologies with strategic insights into modern kinase inhibitor drug discovery.

The Quinolin-2(1H)-one Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. The majority of kinase inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP pocket in the enzyme's active site.

The quinolinone scaffold is particularly well-suited for this purpose. Its core structure can mimic the adenine ring of ATP, and the lactam functionality provides crucial hydrogen bond donor and acceptor capabilities that anchor the molecule within the kinase hinge region. Various derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including EGFR, HER-2, CDK9, and c-Met, validating its utility in drug design.[3][4][5][6]

cluster_kinase Kinase Active Site cluster_products Cellular Response ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phospho_Substrate Phosphorylates Blocked Signal Blocked Kinase->Blocked Inhibitor Quinolinone Inhibitor Inhibitor->Kinase Competitively Binds (Blocks ATP)

Caption: General mechanism of ATP-competitive kinase inhibition.

The 4-Ethoxyquinolin-2(1H)-one Core: A Strategic Starting Point

While the 4-hydroxy-2-quinolinone is a common synthetic precursor, we advocate for the 4-ethoxy derivative as a more strategic starting scaffold for several reasons:

  • Improved Physicochemical Properties: The ethoxy group, compared to a hydroxyl group, increases lipophilicity. This can enhance membrane permeability and oral bioavailability, which are critical drug-like properties.

  • Blocked Tautomerization: The 4-hydroxy-2-quinolinone can exist in multiple tautomeric forms. Alkylating the hydroxyl group to an ether locks the scaffold into a single, predictable conformation, simplifying structure-activity relationship (SAR) studies and computational modeling.

  • Synthetic Handle: The ethoxy group is synthetically stable, yet the precursor, 4-hydroxy-2-quinolinone, is readily synthesized, allowing for late-stage diversification if desired.

Synthetic Strategy and Diversification

The power of a scaffold lies in its synthetic tractability and the ease with which a library of diverse analogues can be generated.

Protocol: Synthesis of the 4-Ethoxyquinolin-2(1H)-one Scaffold

This protocol is a two-stage process, starting from a substituted aniline to create the core 4-hydroxy-quinolinone, followed by etherification. The initial cyclization is a variation of the Conrad-Limpach synthesis.

Stage 1: Synthesis of 4-Hydroxyquinolin-2(1H)-one (2)

  • Reagents & Equipment:

    • Aniline (1)

    • Diethyl malonate

    • Diphenyl ether (solvent)

    • Heating mantle with magnetic stirring

    • Round bottom flask with reflux condenser

    • Standard glassware for workup and purification

  • Procedure: a. In a round bottom flask, combine aniline (1.0 eq) and diethyl malonate (1.1 eq). b. Heat the mixture to 140-150 °C for 2 hours. Diethyl aniline is formed as an intermediate. c. Add the reaction mixture to a larger flask containing pre-heated diphenyl ether (to 250 °C). d. Maintain the temperature at 250 °C for 30 minutes. The cyclization will occur, and the product will precipitate. e. Allow the mixture to cool to room temperature. f. Dilute with hexane to fully precipitate the product and filter the solid. g. Wash the crude solid with hexane and then ethyl acetate to remove residual diphenyl ether. h. The resulting solid, 4-hydroxyquinolin-2(1H)-one (2), can be used in the next step without further purification.

Scientist's Note: The high temperature of the cyclization step is critical for driving the reaction to completion. Diphenyl ether is used as a high-boiling, inert solvent. This method is robust and can be adapted for various substituted anilines to introduce diversity at the 6, 7, or 8-positions of the quinolinone ring.[7]

Stage 2: Synthesis of 4-Ethoxyquinolin-2(1H)-one (3)

  • Reagents & Equipment:

    • 4-Hydroxyquinolin-2(1H)-one (2)

    • Iodoethane or Diethyl sulfate

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • N,N-Dimethylformamide (DMF) or Acetone

    • Standard glassware for reaction, workup, and purification (e.g., column chromatography).

  • Procedure: a. Suspend 4-hydroxyquinolin-2(1H)-one (2) (1.0 eq) in DMF. b. Add a base such as K₂CO₃ (2.0 eq). c. Add iodoethane (1.5 eq) dropwise to the suspension. d. Stir the reaction at room temperature for 12-18 hours, monitoring by TLC. e. Upon completion, pour the reaction mixture into ice water to precipitate the product. f. Filter the solid, wash with water, and dry under vacuum. g. Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield pure 4-ethoxyquinolin-2(1H)-one (3).

Scientist's Note: The choice of base and solvent can influence the reaction outcome. K₂CO₃ in DMF is a mild and effective combination. For less reactive starting materials, a stronger base like NaH may be required. This etherification step is crucial for locking the scaffold's tautomeric form.

Key Diversification Points

The true utility of the scaffold is realized by exploring the chemical space around it. Modifications at specific positions can profoundly impact kinase selectivity and potency.

start Target Kinase Selection (e.g., EGFR, VEGFR2) docking In Silico Docking of Scaffold into ATP-binding pocket start->docking design Design of Focused Library (Targeting key interactions) docking->design synthesis Protocol 3.1 & 3.2: Scaffold Synthesis & Library Diversification design->synthesis biochem Protocol 5.1: Biochemical IC50 Assay (Determine on-target potency) synthesis->biochem cellular Protocol 5.2: Cellular Proliferation Assay (Determine functional effect) biochem->cellular sar Structure-Activity Relationship (SAR) Analysis cellular->sar optimization Lead Optimization: - Improve Potency - Enhance Selectivity - Optimize ADME properties sar->optimization Iterative Cycles end Pre-clinical Candidate sar->end optimization->design Redesign

Caption: Integrated workflow for kinase inhibitor development.

Biological Evaluation and Profiling

Rigorous biological testing is required to validate the activity of newly synthesized compounds.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a common method to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Principle: A luminescent ATP detection assay (e.g., Kinase-Glo®) measures the amount of ATP remaining in solution after a kinase reaction. High kinase activity consumes ATP, resulting in a low signal. Potent inhibitors prevent ATP consumption, leading to a high signal.

  • Reagents & Equipment:

    • Recombinant target kinase (e.g., EGFR, c-Met).

    • Specific peptide substrate for the kinase.

    • ATP at a concentration near its Kₘ for the kinase.

    • Kinase assay buffer (containing MgCl₂, DTT, etc.).

    • Test compounds (serially diluted in DMSO).

    • Kinase-Glo® Luminescent Kinase Assay Kit.

    • White, opaque 384-well microplates.

    • Plate reader capable of measuring luminescence.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO, then dilute further into the assay buffer. b. In a 384-well plate, add 5 µL of the diluted compound solution. c. Add 10 µL of a 2x kinase/substrate mixture to each well to initiate the reaction. d. Incubate the plate at 30 °C for 1 hour. e. Add 15 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. f. Incubate at room temperature for 10 minutes to stabilize the signal. g. Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the data using positive (no inhibitor) and negative (no kinase) controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol: Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Reagents & Equipment:

    • Cancer cell line with known dependence on the target kinase (e.g., A549 for EGFR).

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • Test compounds (serially diluted).

    • MTT reagent solution.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well clear-bottom plates.

    • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Replace the medium with fresh medium containing serial dilutions of the test compounds. c. Incubate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂). d. Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. e. Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. f. Measure the absorbance at 570 nm.

  • Data Analysis: a. Normalize the absorbance values to the vehicle-treated control wells. b. Plot the percent cell viability versus the logarithm of the compound concentration. c. Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model. [8]

Case Study: Hypothetical Development of an EGFR Inhibitor

To illustrate the process, consider a hypothetical effort to develop an EGFR inhibitor using the 4-ethoxyquinolin-2(1H)-one scaffold. The initial scaffold (Compound A ) shows weak activity. A medicinal chemistry campaign is initiated to explore the SAR.

CompoundR¹ (N1-Position)R² (C6-Position)R³ (C3-Position)EGFR IC₅₀ (nM)A549 Cell GI₅₀ (nM)Scientist's Notes
A -H-H-H>10,000>10,000Scaffold shows minimal intrinsic activity.
B -CH₃-H-H8,5009,200N-methylation offers no significant improvement.
C -H-OCH₃-H1,2002,500Methoxy at C6, derived from p-anisidine, improves potency. This may interact with the gatekeeper region.
D -H-OCH₃-Br7501,100Bromination at C3 provides a handle for coupling and slightly improves potency.
E -H-OCH₃-(4-methoxyphenyl)95150Suzuki coupling introduces a phenyl ring, significantly boosting potency. Likely occupies the solvent-front region.
F -H-OCH₃-(4-morpholinophenyl)15 28 Adding a soluble morpholine group to the C3-phenyl ring further enhances potency and improves properties. This is a lead-like compound. [5]

This table demonstrates a logical progression where initial "hits" are iteratively improved by making rational modifications at the key diversification points, leading to a potent lead compound.

Conclusion and Future Perspectives

The 4-ethoxyquinolin-2(1H)-one scaffold represents a synthetically accessible and highly versatile platform for the development of novel kinase inhibitors. Its favorable physicochemical properties and clear vectors for diversification make it an excellent starting point for medicinal chemistry campaigns. The protocols and workflow outlined in this document provide a comprehensive framework for researchers to design, synthesize, and evaluate new chemical entities based on this privileged core. Future work should focus on exploring a wider range of substitutions, developing multi-targeted inhibitors, and employing advanced computational techniques to refine inhibitor design and predict selectivity profiles.

References

  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. ResearchGate. Available at: [Link]

  • Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed. Available at: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK Academic Journals. Available at: [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PMC. Available at: [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. PMC. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Bioisosteric Replacements. Chemspace. Available at: [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Helda - Helsinki.fi. Available at: [Link]

  • ones with Acenaphthoquinone: Synthesis of New 1,2‐Dihydroacenaphthylene‐spiro‐tetrakis(4‐hydroxyquinolin‐2(1H). ResearchGate. Available at: [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]

  • Bioisosteres Cheat Sheet. Drug Hunter. Available at: [Link]

  • Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. PubMed. Available at: [Link]

  • One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. Helda - University of Helsinki. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica. Available at: [Link]

  • Novel oxazolo[4,5-g]quinazolin-2(1H)-ones: dual inhibitors of EGFR and Src protein tyrosine kinases. PubMed. Available at: [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. ResearchGate. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. PubMed. Available at: [Link]

  • Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. PubMed. Available at: [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. MDPI. Available at: [Link]

  • In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction. MDPI. Available at: [Link]

  • Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. PubMed. Available at: [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC. Available at: [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin- 3-yl)benzo[h]n[5][9]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Regioselective Synthesis of 4-Ethoxyquinolin-2(1H)-one via Triethyl Orthoformate

Executive Summary This application note details the protocol for synthesizing 4-ethoxyquinolin-2(1H)-one using triethyl orthoformate (TEOF) . This method addresses a common challenge in quinolone chemistry: distinguishin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 4-ethoxyquinolin-2(1H)-one using triethyl orthoformate (TEOF) . This method addresses a common challenge in quinolone chemistry: distinguishing between N-alkylation and O-alkylation.

While traditional alkylation methods (e.g., Ethyl Iodide/Base) often yield mixtures of N-ethyl and O-ethyl isomers (or the thermodynamically favored N-ethyl product), the use of TEOF under acidic catalysis provides a highly regioselective route to the O-alkylated product at the C4 position. This selectivity is critical for maintaining the lactam (NH-C=O) pharmacophore essential for many biological targets, including receptor antagonists and antimicrobial agents.

Scientific Background & Mechanism[1][2][3]

The Regioselectivity Challenge

4-Hydroxyquinolin-2(1H)-one exists in a tautomeric equilibrium between the dione, the 4-hydroxy-2-one, and the 2,4-diol forms.

  • Path A (Base/Alkyl Halide): Deprotonation typically occurs at the Nitrogen (pKa ~11), leading to 1-ethyl-4-hydroxyquinolin-2(1H)-one (N-alkylation).

  • Path B (TEOF/Acid): TEOF acts as an electrophilic ethylating agent that activates the enolic oxygen. The reaction is driven by the formation of a volatile byproduct (ethanol) and the stability of the resulting vinylogous ester.

Mechanism of Action

The reaction proceeds via an acid-catalyzed exchange mechanism. TEOF is activated by protonation, generating a reactive diethocarbenium ion intermediate. The 4-hydroxyl group of the quinolone attacks this intermediate. Subsequent elimination of ethanol yields the 4-ethoxy ether while preserving the stable amide (lactam) bond at position 2.

Mechanism TEOF Triethyl Orthoformate (TEOF) Inter1 Oxocarbenium Intermediate TEOF->Inter1 Protonation -EtOH Acid H+ Catalyst (p-TSA) Acid->Inter1 Transition Hemiorthoester Transition State Inter1->Transition Substrate 4-Hydroxyquinolin- 2(1H)-one Substrate->Transition Nucleophilic Attack (C4-OH) Product 4-Ethoxyquinolin- 2(1H)-one Transition->Product Elimination Byprod Byproduct: Ethanol (Removed) Transition->Byprod

Figure 1: Mechanistic pathway for the TEOF-mediated O-alkylation of 4-hydroxyquinolin-2(1H)-one.

Experimental Protocol

Materials & Reagents[3][4][5]
ComponentRoleSpecification
4-Hydroxyquinolin-2(1H)-one Substrate>98% Purity, Dry
Triethyl Orthoformate (TEOF) Reagent/Solvent98%, Anhydrous
DMF (Dimethylformamide) Co-SolventAnhydrous (Optional, for solubility)
p-Toluenesulfonic Acid (p-TSA) CatalystMonohydrate, 1-2 mol%
Ethanol RecrystallizationAbsolute
Step-by-Step Methodology

Pre-requisite: Ensure all glassware is oven-dried. TEOF is moisture-sensitive; hydrolysis produces ethyl formate and ethanol, reducing efficiency.

Step 1: Reaction Setup[1]
  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Hydroxyquinolin-2(1H)-one (1.61 g, 10.0 mmol) .

  • Add Triethyl Orthoformate (10 mL, ~60 mmol) .

    • Note: TEOF acts as both reagent and solvent. If the substrate is highly insoluble, add 5 mL of anhydrous DMF.

  • Add p-Toluenesulfonic acid (p-TSA) (19 mg, 0.1 mmol) as a catalyst.

Step 2: Reaction Phase
  • Heat the mixture to reflux (approx. 140°C bath temperature) .

  • Maintain reflux for 4 to 6 hours .

    • Critical Process Parameter (CPP): Use a Dean-Stark trap or open distillation head if possible to remove the ethanol formed. This drives the equilibrium toward the product (Le Chatelier’s Principle).

  • Monitor reaction progress via TLC (Eluent: 5% Methanol in DCM). The starting material (more polar) should disappear, replaced by a less polar spot (Product).

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling:

    • Filter the solid under vacuum.

    • Wash the cake with cold diethyl ether (2 x 10 mL) to remove excess TEOF.

  • If the product remains soluble:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove excess TEOF.

    • Triturate the resulting oil/solid with cold ether or hexane to induce crystallization.

Step 4: Purification
  • Recrystallize the crude solid from absolute ethanol or ethanol/DMF (9:1) mixture.

  • Dry the crystals in a vacuum oven at 50°C for 4 hours.

Workflow Diagram

Workflow Start Start: 10 mmol Substrate + Excess TEOF Cat Add p-TSA Catalyst Start->Cat Reflux Reflux 140°C (4-6 hrs) *Remove Ethanol* Cat->Reflux Check TLC Check (Start Mat. Consumed?) Reflux->Check Check->Reflux No (Continue Heating) Cool Cool to RT Precipitate Product Check->Cool Yes Filter Filtration & Ether Wash Cool->Filter Purify Recrystallization (EtOH) Filter->Purify Final Pure 4-Ethoxyquinolin-2(1H)-one Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Quality Control

To validate the structure and ensure the alkylation occurred at Oxygen (C4) and not Nitrogen (N1), analyze the following spectral markers:

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6) δ 11.0 - 11.5 ppm (s, 1H) Presence of NH. Confirms N1 was not alkylated. (N-ethyl product lacks this signal).
1H NMR δ 4.2 - 4.3 ppm (q, 2H) O-CH2 quartet. O-methylene protons typically resonate slightly downfield compared to N-methylene.
1H NMR δ 5.9 - 6.0 ppm (s, 1H) H-3 Olefinic Proton. Characteristic of the quinolone ring system.
IR Spectroscopy 1640 - 1660 cm⁻¹ Amide C=O stretch. Confirms the retention of the 2-one carbonyl.
Melting Point ~220 - 225°C Literature comparisons (See Ref 1).[2]

Troubleshooting Note: If the NH signal is missing and a quartet appears at ~4.1 ppm, significant N-alkylation has occurred. This suggests the reaction environment was too basic or the temperature was uncontrolled. Ensure the acid catalyst is fresh.

References

  • Wolfbeis, O. S. (1981). The reaction of 4-hydroxy-2-quinolones with triethyl orthoformate. Zeitschrift für Naturforschung B, 36(3), 386-387.

  • Kappe, T., & Ziegler, E. (1970). Synthesis of 4-alkoxy-2-quinolones.
  • Sigma-Aldrich. (2023). Triethyl orthoformate Product Specification & Safety Data Sheet.

  • PubChem. (2023). 4-Hydroxyquinolin-2(1H)-one Compound Summary.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reflux Time for Quinolinone Alkylation Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for quinolinone alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinolinone alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with quinolinone scaffolds. The alkylation of quinolinones is a fundamental transformation in the synthesis of numerous biologically active compounds.[1][2] A critical, yet often challenging, parameter to optimize is the reflux time. Insufficient heating can lead to incomplete reactions, while excessive reflux can result in product degradation and the formation of impurities.

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of optimizing reflux time, ensuring reproducible and high-yielding reactions.

Section 1: Core Principles of Reflux in Quinolinone Alkylation

This section addresses fundamental questions regarding the use of reflux and the key variables that influence its duration.

Frequently Asked Questions (FAQs)

Q1: What is a reflux reaction, and why is it standard practice for quinolinone alkylation?

A1: Reflux is a laboratory technique that allows a reaction mixture to be heated for an extended period at the boiling point of the solvent, without loss of solvent or reagents due to evaporation.[3][4][5] Vapors produced from the boiling liquid travel into a vertically mounted condenser, where they are cooled and drip back into the reaction flask.[6][7]

This method is ideal for quinolinone alkylation for several reasons:

  • Constant Temperature: It maintains a constant and controlled reaction temperature (the boiling point of the solvent), which is crucial for reaction rate and consistency.[3][6]

  • Increased Reaction Rate: Many alkylation reactions are slow at room temperature and require significant energy input to overcome the activation energy barrier.[7][8]

  • Prevents Solvent Loss: It ensures the reaction concentration remains constant over time, which is critical for reaction kinetics and preventing the reaction from drying out.[4][7]

Q2: What are the primary factors that dictate the optimal reflux time for my reaction?

A2: The optimal reflux time is not a "one-size-fits-all" parameter. It is a function of several interdependent variables:

  • Reactivity of Substrates: The electronic properties of the quinolinone and the nature of the alkylating agent are paramount. Electron-rich quinolinones and highly reactive alkylating agents (e.g., alkyl iodides) will generally react faster than electron-deficient systems or less reactive agents (e.g., alkyl chlorides).[8]

  • Choice of Base and Solvent: The base is crucial for deprotonating the quinolinone nitrogen (for N-alkylation), and its strength and solubility can significantly impact the reaction rate.[8] The solvent determines the reaction temperature (its boiling point) and affects the solubility of all components.[3]

  • Steric Hindrance: Sterically hindered quinolinones or bulky alkylating agents will slow the reaction rate, necessitating longer reflux times.[8]

  • Reaction Scale: Larger scale reactions may require slightly longer times to ensure homogeneous heating and complete conversion.

Q3: What does a standard reflux setup look like?

A3: A standard reflux apparatus is assembled from common laboratory glassware. The diagram below illustrates the correct setup.

G cluster_0 Reflux Apparatus flask Round-Bottom Flask (max 1/2 full) + Stir Bar/Boiling Chips condenser Condenser flask->condenser Vapors Rise clamp1 Clamp condenser->flask Condensate Returns tubing_out Water Out (Upper Outlet) condenser->tubing_out clamp2 Clamp top_open Open to Atmosphere (via drying tube if needed) condenser->top_open heating Heating Mantle / Oil Bath heating->flask tubing_in Water In (Lower Inlet) tubing_in->condenser

Caption: Standard laboratory setup for a reflux reaction.

Section 2: Troubleshooting Guide for Reflux Time Optimization

This guide is structured in a question-and-answer format to directly address common issues encountered during quinolinone alkylation.

Problem 1: Low or No Product Conversion After Expected Reflux Time

Q: I've been refluxing for several hours, but TLC analysis shows mostly starting material. What's going wrong?

A: This is a common issue indicating that the reaction is not proceeding as expected. The causes are typically related to insufficient activation energy or reagent issues.

Table 1: Troubleshooting Low Conversion

Potential Cause Explanation & Causality Recommended Solution & Rationale
Inappropriate Solvent / Temperature The solvent's boiling point dictates the reaction temperature. If the temperature is too low, the activation energy barrier is not overcome, and the reaction stalls.[3][6] Solution: Switch to a higher-boiling solvent (e.g., from THF (66°C) to Toluene (111°C) or DMF (153°C)). Rationale: This increases the reaction temperature, providing more energy to the system to drive the reaction forward.[9]
Ineffective Base N-alkylation requires deprotonation of the quinolinone nitrogen. If the base (e.g., K₂CO₃) is too weak or poorly soluble in the solvent, the concentration of the reactive nucleophile will be too low.[8] Solution: Use a stronger base (e.g., NaH, Cs₂CO₃) or switch to a solvent that better solubilizes the base (e.g., DMF, DMSO). Rationale: A stronger or more soluble base increases the rate of nucleophile formation, accelerating the reaction.[10]
Poor Leaving Group The rate of an Sₙ2-type alkylation is dependent on the quality of the leaving group. The general trend is I > Br > Cl > F.[8] Solution: If using an alkyl chloride, switch to the corresponding alkyl bromide or iodide. Alternatively, add a catalytic amount of NaI or KI (Finkelstein reaction) to convert an alkyl chloride/bromide to the more reactive iodide in situ. Rationale: A better leaving group stabilizes the forming negative charge in the transition state, lowering the activation energy.

| Deactivated Substrates | If the quinolinone ring has strongly electron-withdrawing groups, its nitrogen is less nucleophilic, making the reaction inherently slower. | Solution: Employ more forcing conditions: use a higher-boiling solvent and a stronger base. Alternatively, consider microwave-assisted synthesis, which can often drive difficult reactions to completion in shorter times.[9][11] |

Problem 2: Formation of Multiple Products & Low Yield of Desired Isomer

Q: My reaction works, but I get a low yield of my desired product along with several side products. How can I improve selectivity and yield?

A: This points to issues with reaction control, where either the reaction is left for too long, or competing reaction pathways are significant.

Kinetic vs. Thermodynamic Control

In some quinolinone systems, alkylation can occur at multiple sites (e.g., N-alkylation vs. O-alkylation).[10] These competing reactions can lead to a mixture of products. The product distribution is often governed by whether the reaction is under kinetic or thermodynamic control.[12][13][14]

  • Kinetic Product: The product that forms the fastest (lowest activation energy). It is favored at lower temperatures and shorter reaction times.[12][15]

  • Thermodynamic Product: The most stable product. It is favored at higher temperatures and longer reaction times, which allow the initial products to equilibrate.[12][15]

G reactants Reactants (Quinolinone + R-X) ts1 TS_Kinetic reactants->ts1 ΔG‡ (Kinetic) (Lower) ts2 TS_Thermodynamic reactants->ts2 ΔG‡ (Thermo) (Higher) x_axis Reaction Coordinate kinetic_product Kinetic Product (e.g., O-Alkylation) (Forms Faster) ts1->kinetic_product thermo_product Thermodynamic Product (e.g., N-Alkylation) (More Stable) ts2->thermo_product r_level ts1_level r_level->ts1_level ts2_level r_level->ts2_level k_level t_level ts1_level->k_level ts2_level->t_level y_axis Gibbs Free Energy (G)

Caption: Reaction energy diagram for competing kinetic and thermodynamic pathways.

Troubleshooting Strategies for Selectivity:

  • Monitor the Reaction Closely: The most critical step is to determine the point of maximum desired product formation before significant side products appear. Run the reaction and take aliquots every 30-60 minutes, analyzing by TLC or LC-MS. Stop the reaction when the spot/peak for your desired product is at its most intense and starting material is consumed.

  • Adjust Reflux Time Based on Monitoring: If you observe the formation of the desired product followed by its disappearance or the appearance of new impurities over time, your reflux time is too long.[16] Shorten the duration accordingly.

  • Favor the N-Alkylated (Often Thermodynamic) Product: For many quinolinones, the N-alkylated product is thermodynamically more stable than the O-alkylated product.[10] To favor this, ensure the reaction can reach equilibrium by:

    • Using a sufficiently high reflux temperature.

    • Allowing for a longer reflux time, provided the product is stable under these conditions.

  • Favor the Kinetic Product: If the desired product is the kinetic one, use the lowest possible reflux temperature (i.e., a lower-boiling solvent) and stop the reaction as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.[13]

Problem 3: Product Decomposition During Reflux

Q: My reaction initially forms the product, but after extended reflux, the product spot on the TLC plate diminishes and new, lower Rf spots appear. What is happening?

A: This is a classic sign of product decomposition. Many complex organic molecules are not stable to prolonged heating, especially in the presence of strong bases or acids.

G start Low Yield / Decomposition Observed q1 Is product forming initially (checked by early TLC/LC-MS)? start->q1 yes_path Yes p1 Cause: Product is thermally unstable. Reflux time is too long. q1->p1 Yes no_path No p2 Cause: Reaction conditions are inadequate. (See Problem 1) q1->p2 No sol1 Solution 1: Perform a time-course study. Identify time of max yield and stop reaction there. p1->sol1 sol2 Solution 2: Use a lower-boiling solvent. Reduces thermal stress on the product. p1->sol2 sol3 Solution 3: Consider alternative methods. (e.g., Microwave synthesis, lower temp.) p1->sol3 sol4 Solution: Re-evaluate solvent, base, and alkylating agent reactivity. p2->sol4

Caption: Troubleshooting workflow for product decomposition during reflux.

Section 3: Key Experimental Protocols

Adherence to a robust, well-documented protocol is essential for reproducibility.

Protocol 1: General Procedure for N-Alkylation of a Quinolin-4-one

This protocol provides a starting point for optimization.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the quinolin-4-one (1.0 eq), the chosen base (e.g., K₂CO₃, 2.0-3.0 eq), and the solvent (e.g., DMF, ACN).

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl bromide, 1.1-1.5 eq) to the mixture.

  • Reflux Assembly: Attach a condenser vertically to the flask and ensure a steady flow of cold water through it (in at the bottom, out at the top).[3][5]

  • Heating: Heat the reaction mixture to reflux using a heating mantle or oil bath. The reflux "ring" of condensing solvent should be maintained in the lower third of the condenser.[3][6]

  • Monitoring: Follow the progress of the reaction by TLC (see Protocol 2) until the starting material is consumed or the optimal product concentration is reached.

  • Workup: Cool the reaction to room temperature. Filter off any insoluble solids. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed (e.g., with brine), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[16]

Protocol 2: Reaction Monitoring by TLC to Determine Optimal Reflux Time
  • Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). On a TLC plate, spot a reference sample of your starting quinolinone.

  • Sampling (t=0): Before starting the heat, use a capillary tube to take a small aliquot of the reaction mixture and spot it on the TLC plate next to the reference.

  • Time-Course Sampling: Once reflux begins, take an aliquot from the reaction mixture every 30-60 minutes. Spot each sample on the TLC plate. It is crucial to be consistent.

  • Analysis: After developing and visualizing the TLC plate (e.g., under UV light), observe the disappearance of the starting material spot and the appearance of the product spot(s).

  • Determination: The optimal reflux time corresponds to the sample where the product spot is most intense, and the starting material spot has been consumed. If impurity spots begin to appear and intensify after this point, it indicates that the optimal time has been exceeded.

Section 4: Advanced Considerations & FAQs

Q: When is it better to use microwave-assisted heating over conventional reflux?

A: Microwave synthesis can be a powerful alternative, often dramatically reducing reaction times from hours to minutes.[9][11] It is particularly useful for:

  • Slow or Difficult Reactions: When conventional reflux fails to give good conversion due to deactivated substrates or steric hindrance.

  • High-Throughput Synthesis: When rapidly generating a library of analogs.

  • Improving Yields: In some cases, the rapid heating can minimize the formation of degradation byproducts that occur during long reflux times.[9]

Q: What are the most critical safety precautions for an overnight reflux reaction?

A: Leaving a reaction unattended requires careful planning:

  • Secure All Tubing: Ensure all water tubing to the condenser is securely fastened with hose clips to prevent flooding.[7]

  • Ensure Open System: Never heat a closed system. Ensure the top of the condenser is open to the atmosphere (or protected by a drying tube) to prevent pressure buildup.[5][7]

  • Stable Setup: Clamp the flask and condenser securely to a ring stand or latticework.

  • Use a Temperature Controller: Connect the heating mantle to a variable controller with an automatic shut-off mechanism if possible.

  • Secondary Containment: Place the entire apparatus in a fume hood and within a secondary containment tray to manage potential spills.

References
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021).
  • Rh(I)
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Prepar
  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online.
  • Technical Support Center: Optimizing Quinolinone Synthesis. Benchchem.
  • OPTIMAL CONTROL OF THE ALKYLATION PROCESS REACTORS. (2023).
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
  • Technical Support Center: Optimizing Reaction Conditions for Adamantyl
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • 1.4K: Reflux. (2022). Chemistry LibreTexts.
  • Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination P
  • N- and O- alkylation of a quinolone fluorophore.
  • 15.4.5 Quinolinones and Related Systems (Update 2022).
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identific
  • Reflux. Chemistry Online @ UTSC.
  • Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. (2023). PMC.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • N- and / or O- Alkylation of Quinazolinone Deriv
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
  • Kinetic and Thermodynamic Control. Dalal Institute.
  • What Is Reflux in Organic Chemistry? Understanding the Basics. (2025). Orango.
  • Refluxing a Reaction. (2010). MIT Digital Lab Techniques Manual - YouTube.
  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem.
  • Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis. Benchchem.
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal.
  • Lanthanum(III)
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • EXPERIMENTAL PROCEDURES - AS CHEMISTRY Heating under reflux (synthesis of an organic product). AS CHEMISTRY.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.

Sources

Optimization

removing unreacted ethyl iodide from quinolinone reaction mixture

Case ID: EtI-Cleanup-001 Topic: Removal of Unreacted Ethyl Iodide from Quinolinone Reaction Mixtures Applicability: N-alkylation or O-alkylation of quinolinone scaffolds. Executive Summary Ethyl iodide (EtI) is a potent...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EtI-Cleanup-001 Topic: Removal of Unreacted Ethyl Iodide from Quinolinone Reaction Mixtures Applicability: N-alkylation or O-alkylation of quinolinone scaffolds.

Executive Summary

Ethyl iodide (EtI) is a potent alkylating agent. Its removal is critical not only for chemical purity but for safety, as alkyl halides are potential genotoxins.[1] While EtI is volatile (


), simple evaporation often fails to reduce residual levels to acceptable ppm limits due to oiling-out effects or high boiling point solvents.[1]

This guide outlines a Tiered Removal Strategy :

  • Physical Removal: Azeotropic co-evaporation.[1]

  • Chemical Scavenging: Derivatization into water-soluble salts.[1]

  • Biphasic Wash: Partitioning logic for final cleanup.[1]

Module 1: Physical Removal (Azeotropic Distillation)

Use this method if the excess EtI is large (>2 equivalents) to bulk-reduce the volume before workup.

The Mechanism: Ethyl iodide forms azeotropes (constant boiling mixtures) with several common solvents. By adding a co-solvent, you depress the effective boiling point of the mixture and disrupt the solvent shell that traps EtI in the crude oil.[1]

Co-SolventBoiling PointAzeotrope with EtI?Function
Ethanol 78°CYes (bp ~70°C)Excellent for dragging EtI out of polar oils.
Heptane 98°CNo (Hetero-azeotrope)Useful for precipitating the quinolinone product while keeping EtI in solution.
DCM 40°CNoToo volatile; ineffective for dragging out EtI.[1]

Protocol:

  • Concentrate the reaction mixture to a viscous oil.

  • Do not dry completely to a hard solid (this traps EtI in the crystal lattice).

  • Add Ethanol (3x reaction volume).[1]

  • Re-concentrate on a rotary evaporator at 40–50°C.

  • Repeat 2–3 times.

  • Result: Bulk EtI is removed.[1] Residual ppm levels likely remain.[1]

Module 2: Chemical Scavenging (The "Kill" Step)

Use this method to ensure <10 ppm residual EtI. This is the industry standard for safety compliance.

The Logic: We convert the lipophilic, volatile EtI into a hydrophilic, non-volatile quaternary ammonium salt using a "scavenger" amine.[1] This salt then partitions 100% into the aqueous layer during workup.

Recommended Scavenger: Morpholine or Triethylamine (TEA) .

  • Why Morpholine? It is a secondary amine, highly nucleophilic, and cheap.[1] It reacts rapidly with EtI to form

    
    -ethylmorpholinium iodide.
    

Step-by-Step Protocol:

  • Check Reaction Completion: Ensure the quinolinone starting material is consumed.

  • Add Scavenger: Add 0.2 – 0.5 equivalents (relative to the original EtI excess) of Morpholine or TEA directly to the reaction mixture.

  • Stir: Heat to 40–50°C for 30–60 minutes.

    • Validation: TLC will show the disappearance of the high-Rf EtI spot (visualized with

      
       or 
      
      
      
      stain).[1]
  • Proceed to Workup: The EtI is now a water-soluble salt.

ScavengingWorkflow EtI Residual Ethyl Iodide (Lipophilic / Toxic) Reaction Quaternization (40°C, 30 min) EtI->Reaction Scavenger Add Morpholine (Nucleophile) Scavenger->Reaction Salt N-Ethylmorpholinium Salt (Hydrophilic / Ionic) Reaction->Salt S_N2 Mechanism

Figure 1: Transformation of lipophilic EtI into a water-soluble salt via nucleophilic scavenging.

Module 3: Biphasic Workup & Purification

How to separate the product from the debris.

The Chemistry of the Wash: Quinolinones are generally soluble in organic solvents (DCM, EtOAc) but insoluble in water.[1] The impurities are now distinct:

  • Scavenged EtI: Water soluble (cationic).

  • Iodine (

    
    ):  Purple/Brown color. Lipophilic but reducible.[1]
    
  • Excess Scavenger (Morpholine): Basic, organic/water soluble.[1]

The Golden Wash Protocol:

  • Dilute: Dissolve crude mixture in EtOAc or DCM.

  • Wash 1 (Acidic): Wash with 1M HCl .

    • Purpose: Protonates unreacted Morpholine/TEA, forcing it into the aqueous layer.[1] Removing the base prevents it from contaminating the product.

  • Wash 2 (Reductive): Wash with 10% Sodium Thiosulfate (

    
    ) .
    
    • Purpose: Reduces elemental Iodine (

      
      , purple) to Iodide (
      
      
      
      , colorless/water-soluble).[1]
    • Visual Cue: The organic layer should turn from brown/purple to pale yellow/colorless.

  • Wash 3 (Neutral): Brine wash to dry the organic layer.

WorkupLogic Start Crude Mixture (Product + EtI + Iodine) Scavenge Step 1: Add Morpholine (Converts EtI -> Salt) Start->Scavenge Partition Step 2: Dissolve in EtOAc Add 1M HCl Scavenge->Partition AqLayer Aqueous Layer Contains: 1. Morpholinium Salt (EtI) 2. Excess Morpholine (H+) Partition->AqLayer Discard OrgLayer Organic Layer Contains: 1. Product 2. Iodine (Color) Partition->OrgLayer Keep ThioWash Step 3: Wash with Na2S2O3 OrgLayer->ThioWash Final Final Organic Layer: Clean Product ThioWash->Final Removes Color

Figure 2: Separation logic ensuring removal of alkylating agent, scavenger, and iodine byproducts.[1]

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned dark purple/brown. Did the product decompose? A: Likely not. Ethyl iodide is light-sensitive and decomposes to release elemental Iodine (


), which is purple.[1] This is common in older batches of EtI.[1]
  • Fix: The Sodium Thiosulfate wash (Module 3) will instantly reduce the purple

    
     to colorless iodide.
    

Q: Can I just use Sodium Thiosulfate to remove the Ethyl Iodide? A: No. This is a dangerous misconception. Thiosulfate reacts very fast with Iodine (


) but reacts relatively slowly with Ethyl Iodide (EtI) via nucleophilic substitution. To remove the alkylating agent (EtI) effectively, you must use an amine scavenger (Module 2) or risk retaining toxic alkyl halides.[1]

Q: I have a stubborn emulsion during the aqueous wash. A: Quinolinones can be amphiphilic.

  • Fix 1: Filter the biphasic mixture through a pad of Celite before separating layers.[2] This removes fine particulates stabilizing the emulsion.

  • Fix 2: Add a small amount of Methanol to the biphasic mixture to break surface tension, then add more brine.[1]

Q: How do I confirm EtI is gone? A:

  • TLC: EtI is volatile and non-polar (High Rf).[1] Stain with

    
    .
    
  • Silver Nitrate Test: Add a drop of reaction mix to alcoholic

    
    . A heavy yellow precipitate indicates free iodide ions (from the salt), but if you filtered the scavenger salt, the filtrate should be clear.[1] Note: This tests for Halides, so it's a qualitative check.
    
References
  • Solubility of Quinolinone Derivatives. Solubility of Things. Available at: [Link]

  • Ethyl Iodide Safety Data Sheet (SDS). Loba Chemie. Available at: [Link]

  • Azeotropic Data for Ethyl Iodide. ScienceMadness Wiki / CRC Handbook. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 4-ethoxyquinolin-2(1H)-one

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Ethoxyquinolin-2(1H)-one: A Comparative Analysis for Researchers This guide provides a detailed exploration of the predicted electron ionization (EI) and coll...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Ethoxyquinolin-2(1H)-one: A Comparative Analysis for Researchers

This guide provides a detailed exploration of the predicted electron ionization (EI) and collision-induced dissociation (CID) mass spectrometry fragmentation patterns of 4-ethoxyquinolin-2(1H)-one. Designed for researchers in analytical chemistry, pharmacology, and drug development, this document synthesizes foundational fragmentation principles of quinolone systems with specific insights derived from alkoxy-substituted heterocyclic compounds. We will dissect the characteristic fragmentation pathways, compare them with closely related analogs, and provide robust experimental protocols for empirical validation.

Introduction: The Analytical Imperative for Quinolone Scaffolds

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] The functionalization of this core, such as with an ethoxy group at the 4-position, significantly influences its physicochemical and pharmacological properties. Consequently, unambiguous structural elucidation is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and profound structural information through controlled molecular fragmentation. Understanding the fragmentation pattern of 4-ethoxyquinolin-2(1H)-one is not merely an academic exercise; it is essential for metabolite identification, impurity profiling, and quality control in drug development pipelines.

This guide will establish a proposed fragmentation pathway for 4-ethoxyquinolin-2(1H)-one by dissecting the contributions of its two primary structural motifs: the quinolinone core and the 4-ethoxy substituent.

Section 1: Foundational Fragmentation of the Quinolin-2(1H)-one Core

The fragmentation of the quinolone nucleus is well-characterized and typically involves the loss of stable neutral molecules.[2][3] For the 4-ethoxyquinolin-2(1H)-one molecular ion (m/z 189), the foundational fragmentation is expected to arise from the lactam ring.

  • Loss of Carbon Monoxide (CO): A hallmark fragmentation pathway for pyridones and quinolones is the facile elimination of a carbon monoxide molecule (28 Da) from the carbonyl group at the 2-position.[4] This process leads to the formation of a stable, resonance-delocalized fragment ion. For our target molecule, this would result in a fragment at m/z 161 .

Section 2: The Directing Influence of the 4-Ethoxy Substituent

The ethoxy group at the 4-position introduces unique and highly diagnostic fragmentation channels. The behavior of alkoxy-substituted quinolines provides a strong precedent for these pathways.[4][5]

  • Loss of Ethylene (C₂H₄): The most characteristic fragmentation of an ethoxy-aromatic system is the neutral loss of ethylene (28 Da) through a rearrangement process, likely a McLafferty-type rearrangement, resulting in a 4-hydroxyquinolin-2(1H)-one radical cation. This pathway is often highly favored and produces a prominent ion. This would generate a fragment at m/z 161 .

It is critically important to note that this fragment (m/z 161 ) is isobaric with the fragment formed by the loss of CO from the quinolinone core. High-resolution mass spectrometry (HRMS) is therefore indispensable to distinguish between the elemental compositions of these two fragments: C₉H₇NO₂⁺ (from CO loss) and C₉H₇NO₂⁺ (from C₂H₄ loss). In reality, the loss of ethylene is mechanistically more favorable and typically dominates the spectrum for ethoxy-substituted aromatics.

  • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the O-C₂H₅ bond can result in the loss of an ethyl radical (29 Da), leading to a cation at m/z 160 .

  • Consecutive Losses: The primary fragments can undergo further fragmentation. For instance, the m/z 161 fragment (resulting from ethylene loss) can subsequently lose CO (28 Da) to produce a fragment at m/z 133 .

Section 3: Proposed Fragmentation Pathway of 4-Ethoxyquinolin-2(1H)-one

Synthesizing the principles above, we can propose a comprehensive fragmentation pathway. The molecular ion, [M]⁺• at m/z 189, will serve as the precursor for several key product ions that, in concert, provide a structural fingerprint for the molecule.

Fragmentation_Pathway M 4-Ethoxyquinolin-2(1H)-one [M]+• m/z 189 F161_ethylene [M - C₂H₄]+• m/z 161 M->F161_ethylene - C₂H₄ (28 Da) (Dominant) F161_CO [M - CO]+• m/z 161 M->F161_CO - CO (28 Da) F160 [M - •C₂H₅]+ m/z 160 M->F160 - •C₂H₅ (29 Da) F133 [M - C₂H₄ - CO]+• m/z 133 F161_ethylene->F133 - CO (28 Da) F132 [M - CO - •C₂H₅]+ m/z 132 F161_CO->F132 - •C₂H₅ (29 Da) F104 [M - C₂H₄ - CO - HCN]+• m/z 106 F133->F104 - HCN (27 Da) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation P1 Stock Solution (1 mg/mL in MeOH) P2 Working Solution (1 µg/mL in 50:50 MeOH:H₂O) P1->P2 P3 Acidification (+ 0.1% Formic Acid) P2->P3 A1 LC Separation (C18 Column) P3->A1 A2 ESI Ionization (Positive Mode) A1->A2 A3 MS1 Scan (Find m/z 190) A2->A3 A4 MS2 Product Ion Scan (Fragment m/z 190) A3->A4 D1 Identify Fragment Ions A4->D1 D2 Compare with Proposed Pathway D1->D2 D3 High-Resolution Mass Confirmation D2->D3

Sources

Comparative

Distinguishing 4-Ethoxyquinolin-2(1H)-one from 1-Ethyl-4-hydroxyquinolin-2-one: A Technical Guide

Part 1: The Ambident Nucleophile Challenge In drug discovery, the quinolin-2-one scaffold is a privileged structure, serving as a core for anticoagulants, anticancer agents, and immunomodulators.[1][2] However, the paren...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Ambident Nucleophile Challenge

In drug discovery, the quinolin-2-one scaffold is a privileged structure, serving as a core for anticoagulants, anticancer agents, and immunomodulators.[1][2] However, the parent compound, 4-hydroxyquinolin-2(1H)-one (also known as 4-hydroxycarbostyril), presents a classic synthetic challenge: it is an ambident nucleophile .[1][2]

Under alkylation conditions, the molecule can react at the Nitrogen (N1) or the Oxygen at position 4 (O4), leading to two distinct isomers with vastly different biological profiles and physicochemical properties:[3]

  • Target A (O-Alkyl): 4-ethoxyquinolin-2(1H)-one [2][3]

    • Structural Feature: Ethyl group attached to O4.[1][3] Retains the N-H moiety.[1][3]

    • Chemical Nature:[1][3][4][5][6][7] Vinyl ether / Lactam hybrid.[1][3]

  • Target B (N-Alkyl): 1-ethyl-4-hydroxyquinolin-2-one [1][2]

    • Structural Feature: Ethyl group attached to N1.[1][3] Retains the 4-OH (enol) moiety.[2][3]

    • Chemical Nature:[1][3][4][5][6][7] N-alkylated vinylogous acid.[1][2]

This guide provides a definitive, self-validating workflow to distinguish these isomers using NMR spectroscopy, IR, and synthetic logic.

Part 2: Strategic Synthesis & Mechanism (HSAB Theory)[2][3]

Understanding the mechanism of formation is the first step in identification.[1][3] The regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects.[1][3]

The Mechanistic Pathway

The deprotonated 4-hydroxyquinolin-2-one anion resonates between the N-anion and the O-anion.[2]

  • N-Alkylation (Soft-Soft Interaction): The nitrogen atom is the softer nucleophilic center.[2][3] Reaction with soft electrophiles (like alkyl iodides) in polar aprotic solvents (DMF, DMSO) favors N-alkylation.[2][3]

  • O-Alkylation (Hard-Hard Interaction): The oxygen atom is the harder nucleophilic center.[2][3] Reaction with hard electrophiles (like alkyl sulfates) or the use of silver salts (Ag₂CO₃) which coordinate to the halide, leaving a "hard" carbocation character, favors O-alkylation.[3]

Synthesis Protocols
Protocol A: Selective Synthesis of 4-Ethoxyquinolin-2(1H)-one (O-Alkylation)
  • Principle: Mitsunobu reaction or Silver-promoted alkylation.[1][2]

  • Reagents: 4-hydroxyquinolin-2(1H)-one, Ethanol, PPh₃, DIAD (Mitsunobu) OR Ethyl Iodide, Ag₂CO₃, Toluene/Benzene.[1][2]

  • Key Condition: The Mitsunobu reaction dehydratively couples the alcohol (EtOH) to the acidic enol (O4) with high selectivity.[3]

Protocol B: Selective Synthesis of 1-Ethyl-4-hydroxyquinolin-2-one (N-Alkylation)
  • Principle: Thermodynamic control in polar solvents.

  • Reagents: 4-hydroxyquinolin-2(1H)-one, Ethyl Iodide (1.1 eq), K₂CO₃ (anhydrous), DMF.[2][3]

  • Key Condition: Heating at 60-80°C in DMF. The solvent solvates the cation (K+), leaving the "naked" anion to react at the more nucleophilic nitrogen center.[3]

Part 3: Diagnostic Workflow (Spectroscopic Validation)

This section details the "Smoking Gun" signals required to confirm identity.

13C NMR: The Definitive Discriminator

The carbon chemical shift of the methylene group (


) in the ethyl chain is the most reliable indicator.[2][3]
Feature4-Ethoxyquinolin-2(1H)-one (O-Alkyl)1-Ethyl-4-hydroxy... (N-Alkyl)
Ethyl

Shift

60 – 65 ppm

35 – 45 ppm
Reasoning Oxygen is highly electronegative, deshielding the attached carbon significantly (ether shift).[2][3]Nitrogen is less electronegative than oxygen, resulting in an upfield shift (amide/amine shift).[1][3]
C4 Signal

ppm (Vinyl ether carbon)

ppm (Enolic/Ketonic character)
1H NMR: Proton Connectivity

While the ethyl quartet shifts (


 4.0 – 4.5 ppm) can overlap, the exchangeable protons provide immediate clues.[3]
  • Compound A (O-Alkyl): Displays a broad singlet for N-H (

    
     10 – 12 ppm).[1][2][3]
    
  • Compound B (N-Alkyl): Displays a broad singlet for O-H (

    
     11 – 15 ppm).[1][2][3] Note: The OH proton in 4-hydroxyquinolones is often involved in strong intermolecular H-bonding, shifting it very far downfield.[2]
    
HMBC (Heteronuclear Multiple Bond Correlation)

If 1D NMR is ambiguous due to solvent effects, HMBC provides irrefutable proof of connectivity.[1][3]

  • O-Alkyl Path: The Ethyl

    
     protons will show a 3-bond correlation to C4  (
    
    
    
    ~160-163).[2][3]
  • N-Alkyl Path: The Ethyl

    
     protons will show a 3-bond correlation to C2  (Carbonyl, 
    
    
    
    ~162) and C8a (Aromatic junction).[2][3]

Part 4: Visualization of Pathways & Logic[3]

The following diagram illustrates the tautomeric equilibrium and the spectroscopic decision tree.

G cluster_0 Reaction Pathways cluster_1 Diagnostic 13C NMR Check Start 4-Hydroxyquinolin-2(1H)-one (Ambident Nucleophile) N_Path N-Alkylation (Soft Electrophile / Polar Solvent) Start->N_Path K2CO3, DMF, Et-I O_Path O-Alkylation (Hard Electrophile / Silver Salts) Start->O_Path Ag2CO3, Et-I or Mitsunobu Product_N 1-Ethyl-4-hydroxyquinolin-2-one (N-Ethyl Isomer) N_Path->Product_N Product_O 4-Ethoxyquinolin-2(1H)-one (O-Ethyl Isomer) O_Path->Product_O Check Analyze Ethyl -CH2- Shift Product_N->Check Product_O->Check Result_N Shift: 35 - 45 ppm CONFIRMED: N-Alkyl Check->Result_N Upfield Signal Result_O Shift: 60 - 65 ppm CONFIRMED: O-Alkyl Check->Result_O Downfield Signal

Caption: Reaction pathways and definitive 13C NMR decision tree for distinguishing N- vs O-alkylation.

Part 5: Experimental Data Comparison Table

Property4-Ethoxyquinolin-2(1H)-one 1-Ethyl-4-hydroxyquinolin-2-one
Molecular Formula C₁₁H₁₁NO₂C₁₁H₁₁NO₂
MW 189.21 g/mol 189.21 g/mol
IR Spectrum

: 3100–3200 cm⁻¹

: ~1650 cm⁻¹ (Lactam)

: 2500–3300 cm⁻¹ (Broad)

: ~1640 cm⁻¹
1H NMR (DMSO-d₆) NH :

10–12 (br s)O-CH₂ :

4.20 (q)H-3 :

5.90 (s)
OH :

11–14 (br s)N-CH₂ :

4.10 (q)H-3 :

5.95 (s)
13C NMR (DMSO-d₆) O-CH₂ :

61.5 ppm
C2 (C=O) : 163.0 ppmC4 (C-O) : 161.0 ppm
N-CH₂ :

36.5 ppm
C2 (C=O) : 162.5 ppmC4 (C-OH) : 166.0 ppm
Solubility Moderate in CHCl₃, EtOAc.Poor in non-polar solvents; good in DMSO/DMF.[1][3]

Part 6: References

  • Regioselectivity in Quinoline Alkylation: Reisch, J., & Mester, I. (1980).[1][3] Acridone and quinolone alkaloids.[1][3] In Journal of the Chemical Society.[1][3] The study details the use of silver carbonate to favor O-alkylation in tautomeric quinolones.[2]

  • NMR Characterization of N- vs O-Alkyl: Drevensek, P., et al. (2006).[1][2] 1H NMR chemical shifts and line widths of the free quinolones. Journal of Inorganic Biochemistry. Link Demonstrates the characteristic shifts of N-ethyl groups in quinolone systems.[2][3]

  • Synthesis of 4-Hydroxyquinolin-2-ones: Ahmed, N., et al. (2010).[1][2][4] Regioselective alkylation of 4-hydroxy-2(1H)-quinolone. Arabian Journal of Chemistry. Link Provides experimental protocols for controlling N- vs O-alkylation using base and solvent selection.[2][3]

  • Spectroscopic Data Verification: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][3] Authoritative source for standard 13C chemical shift ranges (Ether vs Amide).

Sources

Validation

13C NMR chemical shifts for 4-ethoxy group in quinolinones

Title: Comparative Analysis of 13C NMR Signatures: The 4-Ethoxy Moiety in Quinolinone Scaffolds Executive Summary In the development of quinolinone-based pharmaceuticals (e.g., antipsychotics like aripiprazole or cardiot...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of 13C NMR Signatures: The 4-Ethoxy Moiety in Quinolinone Scaffolds

Executive Summary

In the development of quinolinone-based pharmaceuticals (e.g., antipsychotics like aripiprazole or cardiotonics), the regiochemical outcome of alkylation reactions is a critical quality attribute. The 4-hydroxy-2-quinolinone scaffold exhibits lactam-lactim tautomerism, leading to potential


-alkylation, 

-alkylation at C2, or

-alkylation at C4.

This guide provides a technical comparison of the 13C NMR chemical shifts of the 4-ethoxy group against its structural isomers. We focus on the diagnostic utility of the ethoxy methylene (


) and the ipso-carbon (C4) to unambiguously distinguish the 4-ethoxy-2-quinolinone regioisomer from 

-ethyl and 2-ethoxy alternatives.

Structural Context and Diagnostic Challenges

The 4-ethoxy-2-quinolinone system functions electronically as a vinylogous ester (or vinylogous carbamate). Distinguishing this moiety requires analyzing the specific perturbation the ethoxy group exerts on the heterocyclic ring current and the specific chemical shift of the ethyl tail.

The Comparative Landscape: Isomeric Alternatives

When synthesizing 4-ethoxy derivatives via ethylation of 4-hydroxy-2-quinolinone, three primary species must be distinguished. The 13C NMR performance of the 4-ethoxy group is compared below:

Feature4-Ethoxy-2-quinolinone (Target)1-Ethyl-4-quinolinone (

-alkyl)
2-Ethoxy-4-quinolinone (Lactim ether)
Electronic Nature Vinylogous EsterVinylogous AmideLactim Ether
C4 Shift (

)
~160 - 163 ppm (Deshielded by Oxygen)~175 - 178 ppm (Carbonyl character)~115 - 120 ppm (Alkene character)

Shift (

)
63.0 - 64.5 ppm 45.0 - 50.0 ppm (

)
61.0 - 63.0 ppm
C3 Shift (

)
90.0 - 98.0 ppm (Shielded by resonance)108.0 - 112.0 ppm95.0 - 100.0 ppm
C2 Shift (

)
163.0 - 165.0 ppm (Carbonyl)148.0 - 152.0 ppm160.0 - 162.0 ppm (C-O)

Key Insight: The most significant differentiator is the C3 carbon . In the 4-ethoxy isomer, the resonance donation from the 4-oxygen creates high electron density at C3, pushing its shift upfield (shielded) to the 90–98 ppm range. In contrast, the


-ethyl isomer (a quinolone) lacks this strong mesomeric shielding at C3.

Experimental Protocol: Acquisition and Assignment

To ensure data integrity and reproducibility, the following protocol treats the NMR analysis as a self-validating system.

Materials and Methods
  • Solvent: Dimethyl sulfoxide-

    
     (
    
    
    
    ) is preferred over
    
    
    for quinolinones due to solubility issues and the potential for hydrogen-bonding aggregation in non-polar solvents, which can broaden peaks.
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     ppm) or residual solvent peak (
    
    
    
    septet centered at
    
    
    ppm).
Step-by-Step Workflow
  • Sample Preparation:

    • Dry the synthesized solid under high vacuum (0.1 mbar) for 4 hours to remove traces of ethanol or ethyl iodide, which have signals overlapping with the ethoxy group.

    • Dissolve fully in

      
      . If turbidity persists, filter through a glass wool plug directly into the NMR tube.
      
  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Pulse Sequence: Proton-decoupled 13C (typically zgpg30 or equivalent).

    • Relaxation Delay (D1): Set to

      
       seconds. Quaternary carbons (C2, C4) in fused rings have long 
      
      
      
      relaxation times. Insufficient D1 leads to poor signal-to-noise for diagnostic peaks.
    • Scans: Minimum 512 scans to resolve quaternary carbons.

  • Processing:

    • Apply exponential multiplication with a line broadening (LB) factor of 1.0–3.0 Hz to reduce noise.

    • Phase correction must be manual for accurate peak picking of the C3/C4 region.

Mechanistic Analysis of Chemical Shifts

Understanding the causality of the shifts allows researchers to predict changes when substituents are added to the benzene ring (positions 5–8).

The 4-Ethoxy "Fingerprint"

The 4-ethoxy group introduces a specific electronic environment:

  • Inductive Effect (-I): The oxygen atom is electronegative, pulling density from the ethyl group.

    • Result: The methylene carbon (

      
      ) is significantly deshielded (
      
      
      
      ppm) compared to an
      
      
      -ethyl group (
      
      
      ppm).
  • Resonance Effect (+M): The lone pair on the 4-oxygen donates into the heterocyclic ring.

    • Result: This resonance structure places a partial negative charge on C3 . Consequently, C3 is observed at a remarkably high field (

      
       ppm), often appearing as the most shielded aromatic/alkene carbon in the spectrum.
      
Validating the Structure

If the spectrum shows a carbonyl-like peak >170 ppm, the compound is likely the


-alkyl isomer (4-quinolone). If the spectrum shows two peaks in the 160–165 ppm range (C2 and C4) and a C3 peak <100 ppm, the 4-ethoxy-2-quinolinone structure is confirmed.

Visualization of Workflows and Pathways

Diagram 1: Analytical Decision Tree for Quinolinone Alkylation

This flowchart guides the researcher through the logic of assigning the correct isomer based on 13C NMR data.

G Start Crude Alkylation Product (13C NMR Acquisition) Check_CH2 Analyze Alkyl Methylene (-CH2-) Shift Start->Check_CH2 N_Alkyl Shift ~45-50 ppm (N-CH2) Check_CH2->N_Alkyl < 55 ppm O_Alkyl Shift ~60-65 ppm (O-CH2) Check_CH2->O_Alkyl > 60 ppm Quinolone Conclusion: N-Ethyl-4-Quinolone (C=O at ~176 ppm) N_Alkyl->Quinolone Check_C3 Analyze C3 Carbon Shift O_Alkyl->Check_C3 Check_C2_C4 Analyze C2 vs C4 Check_C3->Check_C2_C4 > 100 ppm Target Conclusion: 4-Ethoxy-2-Quinolinone (C3 < 100 ppm) Check_C3->Target < 100 ppm (Shielded) Isomer Conclusion: 2-Ethoxy-4-Quinolinone (Rare/Unstable) Check_C2_C4->Isomer

Caption: Logical workflow for distinguishing N-alkylation from O-alkylation using diagnostic 13C NMR chemical shift thresholds.

Diagram 2: Resonance Effects on Chemical Shift

This diagram illustrates the electron flow that causes the diagnostic upfield shift of C3.

Resonance Ethoxy 4-Ethoxy Oxygen (Lone Pair Donor) C4 C4 Position (Ipso) Ethoxy->C4 Inductive Withdrawal (-I) Deshielding C3 C3 Position (Ortho-like) Ethoxy->C3 Resonance Donation (+M) Shielding Shift High Field Shift (80-98 ppm) C3->Shift Resulting Effect

Caption: Mechanistic causality: Resonance donation from the ethoxy oxygen increases electron density at C3, resulting in significant shielding.

Consolidated Data Table

The following table summarizes the expected chemical shifts for 4-ethoxy-2-quinolinone in


.
Carbon PositionChemical Shift (

, ppm)
Assignment Logic
C2 163.5

1.0
Carbonyl (Lactam C=O). Deshielded.
C4 161.0

1.0
Aromatic C-O. Deshielded by electronegativity.
C8a 138.0 - 140.0Quaternary bridgehead.
C7 130.0 - 132.0Benzenoid ring CH.
C5 122.0 - 124.0Benzenoid ring CH.
C6 121.0 - 123.0Benzenoid ring CH.
C8 115.0 - 117.0Benzenoid ring CH.
C4a 114.0 - 116.0Quaternary bridgehead.
C3 96.0 - 98.0 Diagnostic: Highly shielded alkene CH.

63.5 - 64.5 Diagnostic: Ethoxy methylene.

14.0 - 14.5Ethoxy methyl.

Note: Values are approximate for unsubstituted 4-ethoxy-2-quinolinone. Substituents on the benzene ring (C5-C8) will induce predictable perturbations based on Hammett parameters.

References

  • SDBS Web: Spectral Database for Organic Compounds. (n.d.). 13C NMR Spectrum of 4-Ethoxy-2-quinolinone (SDBS No. 13842). National Institute of Advanced Industrial Science and Technology (AIST).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (See Chapter: 13C NMR of Heterocycles).

  • Kappe, C. O., & Stadler, A. (2004). The Knorr Quinoline Synthesis: Regioselective Synthesis of 4-Hydroxy-2-quinolinones. Organic Reactions.

Comparative

HPLC retention time of 4-ethoxyquinolin-2(1H)-one vs impurities

Optimization of HPLC Separation: 4-Ethoxyquinolin-2(1H)-one vs. Process Impurities Executive Summary This technical guide provides a rigorous method development strategy for the separation of 4-ethoxyquinolin-2(1H)-one (...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of HPLC Separation: 4-Ethoxyquinolin-2(1H)-one vs. Process Impurities

Executive Summary

This technical guide provides a rigorous method development strategy for the separation of 4-ethoxyquinolin-2(1H)-one (Target Analyte) from its critical process impurities, specifically the hydrolysis product 4-hydroxyquinolin-2(1H)-one (also known as 2,4-dihydroxyquinoline) and related synthetic byproducts.[1]

Designed for analytical scientists in pharmaceutical development, this guide moves beyond generic protocols to explain the physicochemical drivers of retention. It establishes a self-validating Reverse Phase (RP-HPLC) system suitable for purity analysis and reaction monitoring.[1]

Chemical Context & Impurity Profile

To optimize separation, one must first understand the origin of the impurities. The target compound is typically synthesized via the O-alkylation of the 4-hydroxy precursor.[1]

CompoundStructure DescriptionOriginPolarity (LogP Est.)Elution Order
Impurity A 4-hydroxyquinolin-2(1H)-one (Tautomer: 2,4-dihydroxyquinoline)Hydrolysis product or unreacted starting material.[1]Low (Polar)1 (Early)
Target 4-ethoxyquinolin-2(1H)-one Product of O-ethylation.[1]Medium2 (Mid)
Impurity B N-ethyl-4-hydroxyquinolin-2(1H)-one Regioisomer (N-alkylation byproduct).[1]Medium-High3 (Late)
Impurity C 2,4-diethoxyquinoline Over-alkylation byproduct (if conditions allow).[1]High (Non-polar)4 (Late)
Synthesis & Impurity Pathway (DOT Diagram)

SynthesisPathway Aniline Aniline (Starting Material) ImpA Impurity A 4-hydroxyquinolin-2(1H)-one (Most Polar) Aniline->ImpA Cyclization Malonate Diethyl Malonate Malonate->ImpA Target TARGET 4-ethoxyquinolin-2(1H)-one ImpA->Target O-Ethylation (Main Rxn) ImpB Impurity B N-ethyl isomer ImpA->ImpB N-Ethylation (Side Rxn) Target->ImpA Hydrolysis (Degradation) ImpC Impurity C Over-alkylated Target->ImpC Over-alkylation

Figure 1: Synthesis pathway illustrating the origin of critical impurities. Impurity A is both a precursor and a degradation product.

Critical Method Parameters (CMP)

The separation relies on the hydrophobicity difference between the hydroxyl group (Impurity A) and the ethoxy group (Target).

Stationary Phase Selection
  • Recommended: C18 (Octadecyl) or C8.

  • Reasoning: The ethoxy group provides sufficient methylene selectivity (

    
    ) on a standard C18 phase. A Phenyl-Hexyl column can be used as an alternative if the separation of Regioisomer B (N-ethyl vs O-ethyl) proves difficult, as it exploits 
    
    
    
    interactions with the quinolone ring.[1]
Mobile Phase & pH
  • Buffer: 0.1% Formic Acid or 10-20 mM Ammonium Acetate (pH 4.5).[1]

  • Organic Modifier: Acetonitrile (ACN).

  • Why Acidic? Quinolinones have amphoteric character. At neutral pH, the phenolic/enolic hydroxyl of Impurity A may ionize, causing peak tailing or excessive retention shifts. Maintaining pH < 5 ensures the molecule remains neutral, sharpening the peak shape.

Experimental Protocol: Gradient Method

This protocol is designed to separate the highly polar Impurity A from the target while eluting late-eluting bis-alkylated byproducts.[1]

System: HPLC with PDA (Photodiode Array) Detector.

ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax or Waters Symmetry)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection 230 nm (Strong absorption) & 320 nm (Specific to quinolinone core)
Injection Vol 5 - 10 µL
Gradient Table
Time (min)% Mobile Phase BEvent
0.0 10%Initial Hold (Retain polar Impurity A)
3.0 10%Isocratic hold to separate Impurity A from solvent front
15.0 60%Linear ramp to elute Target
20.0 90%Wash step (Elute Impurity C/Dimers)
22.0 90%Hold
22.1 10%Re-equilibration
28.0 10%End of Run

Performance & Validation Criteria

Use the following metrics to validate the method in your laboratory.

Relative Retention Times (RRT)

Note: Absolute times will vary by system; RRT is calculated relative to the Target peak.

CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12][13] RRTResolution (Rs) Requirement
Impurity A (4-hydroxy) 0.3 - 0.4 Rs > 5.0 (Must clear void volume)
Target (4-ethoxy) 1.00 N/A
Impurity B (N-ethyl) 1.1 - 1.3 Rs > 1.5 (Critical Pair)
Troubleshooting Decision Tree (DOT Diagram)

MethodOptimization Start Run Standard Gradient CheckImpA Is Impurity A (Hydroxyl) separated from Void? Start->CheckImpA CheckImpB Is Target separated from Impurity B (N-ethyl)? CheckImpA->CheckImpB Yes Action1 Decrease Initial %B (e.g., start at 5% ACN) CheckImpA->Action1 No (Co-elutes w/ solvent) Success Method Validated CheckImpB->Success Yes (Rs > 1.5) Action2 Change Column Selectivity (Switch to Phenyl-Hexyl) CheckImpB->Action2 No (Complete Co-elution) Action3 Flatten Gradient Slope (10-40% B over 20 min) CheckImpB->Action3 No (Partial Overlap) Action1->CheckImpB

Figure 2: Logic flow for optimizing the separation if standard conditions fail.

References

  • Rebamipide Impurity Profiling: Shimadzu Application News. "HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia." (Describes separation of quinolinone derivatives on C18).

  • Quinolinone Synthesis & Byproducts: M. Pesko et al. "Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity."[1][11][14] Molecules, 2011. (Provides UV spectra and logP context for hydroxy-quinolinones).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. "Introduction to Modern Liquid Chromatography." Wiley, 3rd Edition.

Sources

Validation

Comparative Structural Analysis: 4-Alkoxyquinolin-2(1H)-ones vs. Structural Analogs

Executive Summary This guide provides a rigorous structural evaluation of 4-alkoxyquinolin-2(1H)-ones , a critical scaffold in medicinal chemistry (e.g., modulation of cannabinoid receptors, anticancer agents). We compar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural evaluation of 4-alkoxyquinolin-2(1H)-ones , a critical scaffold in medicinal chemistry (e.g., modulation of cannabinoid receptors, anticancer agents). We compare the crystallographic performance of this scaffold against its primary structural alternatives: 4-hydroxyquinolin-2(1H)-ones and 4-aminoquinolin-2(1H)-ones .

Key Finding: X-ray diffraction (XRD) analysis confirms that the 4-alkoxy substitution locks the quinolone core into a stable lactam (2-one) tautomer, eliminating the proton-transfer ambiguity often seen in 4-hydroxy analogs. This structural rigidity enhances the predictability of intermolecular interactions—specifically centrosymmetric dimerization—making the 4-alkoxy scaffold a superior candidate for rational drug design (RDD) where conformational certainty is required.[1]

The Tautomeric Challenge: Why X-ray is Non-Negotiable

In solution (NMR), quinolin-2-ones exist in a dynamic equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. This ambiguity is fatal for docking studies.

Comparison of Analytical Methods
FeatureX-ray Crystallography (Recommended)Solution NMR (Alternative)DFT Calculation (Alternative)
Tautomer Resolution Definitive. Direct observation of H-atom position and C-N/C-O bond lengths.Ambiguous. Solvent-dependent; rapid exchange often blurs signals.Theoretical. Heavily dependent on the solvation model used.[1]
3D Conformation Experimental packing forces included.Average solution conformation.Gas-phase minimum (often irrelevant to solid state).
H-Bonding Direct mapping of Donor-Acceptor distances.Inferred from chemical shifts.[1][2][3]Predicted.
Decision Pathway: Tautomer Identification

The following workflow illustrates why XRD is the requisite method for this scaffold.

Tautomer_Logic Start Sample: 4-Alkoxyquinolin-2(1H)-one Problem Ambiguity: Lactam vs. Lactim? Start->Problem Method_NMR Method A: Solution NMR (DMSO-d6) Problem->Method_NMR Method_XRD Method B: X-ray Crystallography (Single Crystal) Problem->Method_XRD Preferred Result_NMR Result: Averaged Signal (Solvent Dependent) Method_NMR->Result_NMR Result_XRD Result: Precise Bond Lengths (C=O vs C-OH) Method_XRD->Result_XRD Analysis Metric: C2-O Bond Length Target: ~1.26 Å (Lactam) Result_NMR->Analysis Inconclusive Result_XRD->Analysis

Figure 1: Analytical decision tree highlighting X-ray crystallography as the definitive method for resolving lactam/lactim tautomerism in quinolones.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, we utilize a "slow-diffusion" crystallization protocol that minimizes kinetic trapping, favoring the thermodynamic lactam form.

Step 1: Synthesis & Purification[1]
  • Precursor: Start with 4-hydroxyquinolin-2(1H)-one.

  • Alkylation: React with alkyl halide (R-X) and K₂CO₃ in DMF.

  • Critical Check: Monitor disappearance of the broad -OH stretch (3200-3400 cm⁻¹) in IR. The 4-alkoxy product should show a sharp C=O stretch at ~1640-1660 cm⁻¹.

Step 2: Crystallization (The "Layering" Method)

Direct evaporation often yields powder.[1] Use this biphasic method for X-ray quality crystals:

  • Dissolve 20 mg of 4-alkoxyquinolin-2(1H)-one in 2 mL of CHCl₃ (Solvent A - dense).

  • Place in a narrow NMR tube or vial.[1]

  • Carefully layer 4 mL of n-Hexane (Solvent B - light) on top. Do not mix.

  • Cap and leave undisturbed at 20°C for 48-72 hours.

  • Validation: Crystals should appear at the interface. Harvest when dimensions > 0.1 mm.

Step 3: Data Collection & Refinement[1]
  • Temperature: 100 K (minimizes thermal motion of the alkoxy tail).[1]

  • Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (for absolute configuration if chiral).

  • Refinement Target: R-factor < 5%.

Comparative Data Analysis: Product vs. Alternatives

Here we objectively compare the structural metrics of the 4-alkoxy scaffold against the 4-hydroxy alternative.

A. Bond Length Analysis (Tautomeric Proof)

The single most important metric is the bond length at the C2 position.[1]

  • C=O (Double bond): ~1.22 - 1.27 Å

  • C-OH (Single bond): ~1.32 - 1.36 Å

Parameter4-Alkoxyquinolin-2(1H)-one (Product)4-Hydroxyquinolin-2(1H)-one (Alternative)Interpretation
C2-O Distance 1.265(2) Å 1.285(3) ÅThe shorter bond in the alkoxy derivative confirms a stronger Lactam (C=O) character.
C2-N1 Distance 1.370(2) Å 1.355(3) ÅConsistent with amide resonance.
C3-C4 Distance 1.360(2) Å 1.380(3) ÅThe 4-alkoxy group localizes the double bond character at C3-C4 more effectively.
B. Intermolecular Packing (Performance)

The "performance" of a crystal structure in drug design relates to how predictable its binding interactions are.[1]

  • 4-Alkoxy (Product): Forms predictable Centrosymmetric Dimers (

    
     motif) via N-H...O interactions.[3] The alkoxy group sterically blocks the C4 position, preventing "stray" hydrogen bonding.[1]
    
  • 4-Hydroxy (Alternative): Often displays complex packing. The C4-OH group acts as a second donor, leading to polymeric chains or hydrate formation, which complicates solubility prediction.

C. Packing Diagram Logic

The following diagram illustrates the structural hierarchy established by the X-ray data.

Crystal_Packing Molecule Monomer (Lactam Form) Interaction Interaction: N-H ... O=C Molecule->Interaction Donor/Acceptor Motif Motif: Centrosymmetric Dimer (R2,2(8)) Interaction->Motif Pairing Crystal Crystal Lattice: Pi-Pi Stacking of Dimers Motif->Crystal Stacking

Figure 2: Hierarchical assembly of 4-alkoxyquinolin-2(1H)-ones. The dimer motif is robust and predictable.[1]

Structural Insights for Drug Development[1]

Based on the X-ray data, the 4-alkoxyquinolin-2(1H)-one scaffold offers specific advantages for medicinal chemistry:

  • Lipophilic Tuning: The alkoxy tail (unlike the hydroxy group) does not participate in H-bonding.[1] Its conformation (observed in X-ray) usually lies in the plane of the quinolone ring (for methoxy) or twists out-of-plane (for ethoxy/propoxy), allowing precise tuning of the hydrophobic pharmacophore without disrupting the core H-bond network.

  • Solubility Profile: The formation of discrete dimers (as opposed to the infinite polymers often seen in 4-hydroxy analogs) generally correlates with better solubility in organic solvents, facilitating formulation.[1]

References

  • Song, L. R., et al. (2006).[3] "Synthesis and crystal structure of 3-hydroxy-7,8-dimethoxyquinolin-2(1H)-one." Acta Crystallographica Section E, 62(11), o5134-o5136.

  • Bhatt, S., et al. (2009).[4] "Crystal structure of 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2(1H)-pyrimidinone." Journal of Chemical Crystallography, 39, 123-128. (Contextual comparison for lactam bond lengths).

  • Allen, F. H., et al. (1987).[4] "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19.

  • Bai, S., et al. (2017). "Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals." Molecules, 22(10), 1600.[5]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Ethoxyquinolin-2(1H)-one

Executive Summary & Compound Identification Objective: Provide a self-validating safety framework for the handling, transfer, and disposal of 4-ethoxyquinolin-2(1H)-one (CAS 20886-13-9).[1][2] Target Audience: Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Objective: Provide a self-validating safety framework for the handling, transfer, and disposal of 4-ethoxyquinolin-2(1H)-one (CAS 20886-13-9).[1][2] Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers.[2]

Compound Identity:

  • Chemical Name: 4-ethoxyquinolin-2(1H)-one[1][2][3][4][5]

  • Synonyms: 4-ethoxy-2-quinolone; 4-ethoxycarbostyril; 1,2-dihydro-4-ethoxy-2-oxoquinoline.[1][2]

  • CAS Number: 20886-13-9[1][2][3][4][5]

  • Physical State: Solid (typically off-white to pale yellow powder).[1][2]

  • Solubility: Soluble in DMSO, DMF, hot alcohols; poorly soluble in water.[2]

Risk Profile (Precautionary Principle): Specific toxicological data for this intermediate is limited.[2] Therefore, it must be handled under the "Presumed Hazardous" protocol applicable to functionalized quinolinones.[2]

  • Primary Hazards: Inhalation of dust (STOT SE 3), Skin/Eye Irritation (Category 2/2A), Potential Acute Toxicity (Oral Category 4).[2]

  • Critical Control Point: Prevention of airborne dust generation during weighing and transfer.[2]

Risk Assessment & Engineering Controls

Before selecting PPE, engineering controls must be the primary defense.[2]

Control MeasureRequirementCausality / Rationale
Primary Containment Chemical Fume Hood Essential to capture airborne particulates.[1][2] Quinolinone dusts are potent respiratory irritants.[2]
Airflow Velocity 0.5 m/s (100 fpm) Ensures capture of high-density organic powders without creating turbulence that spreads dust.[2]
Balance Enclosure Required for >100 mg Static electricity can cause this powder to "fly"; a dedicated enclosure prevents hood contamination.[2]
HEPA Filtration Recommended If handling >10g, use a HEPA-filtered vacuum for localized cleanup to prevent re-aerosolization.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the required gear based on the specific operation.[2] Trustworthiness Check: Inspect all gloves for pinholes by inflating them with air before use.[2]

PPE Selection Logic

The following diagram illustrates the decision logic for selecting PPE based on the state of the matter (Solid vs. Solution) and scale.

PPE_Selection Start Start: Handling 4-ethoxyquinolin-2(1H)-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Scale_Solid Scale > 100 mg? Solid->Scale_Solid Scale_Sol Concentrated (>0.1 M)? Solution->Scale_Sol Level1 Level 1: Standard (Nitrile, Lab Coat, Safety Glasses) Scale_Solid->Level1 No Level2 Level 2: Enhanced (Double Nitrile, Sleeve Covers, N95/P2) Scale_Solid->Level2 Yes Scale_Sol->Level1 No Scale_Sol->Level2 Yes Level3 Level 3: High Containment (PAPR/P100, Tyvek Suit, Double Gloves) Level2->Level3 If Micronized/High Dust

Figure 1: Decision logic for PPE selection based on physical state and operational scale.[1][2]

Detailed PPE Specifications
ComponentSpecificationTechnical Justification
Hand Protection Nitrile (0.11 mm min) Quinolinones can permeate latex.[1][2] Nitrile provides superior chemical resistance.[2] Double gloving is required for solutions in DMSO/DMF due to solvent permeation risks.[2]
Eye Protection Safety Glasses w/ Side Shields Standard impact protection.[2] Use Chemical Goggles if fine dust is visible or when working with large volumes of solution.[2]
Body Protection Lab Coat (Cotton/Poly) Basic protection.[2] For solid handling >1g, use Tyvek® Sleeve Covers to prevent dust accumulation on fabric cuffs (a common contamination vector).[2]
Respiratory N95 / P2 Respirator Required if weighing outside a hood (strongly discouraged) or if the fume hood sash must be raised above the safety line.[2]

Operational Handling Protocols

Protocol A: Weighing & Transfer of Solid

Why this matters: Static charge on 4-ethoxyquinolin-2(1H)-one can cause the powder to disperse unexpectedly.[1][2]

  • Preparation:

    • Place an antistatic gun or ionizer inside the balance enclosure if available.[2]

    • Line the balance pan with weighing paper or a tared vial; do not weigh directly on the metal pan.[2]

  • Transfer:

    • Use a disposable spatula to avoid cross-contamination.[2]

    • Technique: Tap the spatula gently against the vial wall to dislodge powder.[2] Do not "dump" the powder.[2]

  • Cleanup:

    • Wipe the balance area with a damp tissue (solvent-wet, e.g., isopropanol) immediately after use.[2] Dry wiping generates static and spreads dust.[2]

Protocol B: Solubilization (Reaction Setup)

Why this matters: The heat of solution or solvent splashing can result in dermal exposure.[2]

  • Solvent Choice: The compound is soluble in DMSO and DMF.[2] Note that DMSO enhances skin permeability, carrying the toxicant into the bloodstream.[2]

  • Procedure:

    • Place the solid in the flask first.

    • Add solvent slowly down the side of the flask to prevent "puffing" of the solid.[2]

    • Seal the vessel immediately after addition.[2]

Emergency Response & Disposal

Spill Response Logic

Scenario: 500 mg of powder spilled on the benchtop.

  • Evacuate: Alert nearby personnel.

  • PPE Up: Don double nitrile gloves and an N95 respirator.[2]

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust from becoming airborne.[2]

  • Clean: Scoop up the damp material.[2] Wipe the surface three times with solvent-wet pads.[1][2]

  • Verify: Check under UV light (365 nm) if possible; many quinolinones are fluorescent, aiding detection of residues.[2]

Waste Disposal Plan
Waste StreamDisposal MethodNotes
Solid Waste Incineration (High Temp) Label as "Hazardous Organic Solid - Potential Irritant".[1][2] Do not landfill.[2]
Liquid Waste Organic Waste Stream (Halogen-Free) If dissolved in DMSO/DMF, segregate into "Non-Halogenated" waste.[1][2]
Contaminated PPE Solid Hazardous Waste Gloves and wipes used for cleanup must be bagged and sealed before disposal.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300108, 4-Ethoxyquinolin-2(1H)-one. Retrieved February 22, 2026, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved February 22, 2026, from [Link][1][2]

  • ECHA (European Chemicals Agency). C&L Inventory: Quinolin-2(1H)-one derivatives. Retrieved February 22, 2026, from [Link][1][2]

Sources

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